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  • Product: 1-(4-Methoxyphenoxy)propan-2-amine
  • CAS: 66145-39-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Methoxyphenoxy)propan-2-amine: Chemical Structure and Molecular Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 1-(4-Methoxyphenoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 1-(4-Methoxyphenoxy)propan-2-amine. Due to the limited availability of published data on this specific molecule, this guide synthesizes direct evidence with expert analysis of structurally related compounds to offer a robust profile. The document covers the molecule's structural features, physicochemical properties, potential synthetic pathways, and analytical methodologies. Furthermore, it delves into the prospective pharmacological significance of this compound, drawing parallels with analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, providing both established data and scientifically-grounded insights to direct future investigations.

Introduction and Molecular Structure

1-(4-Methoxyphenoxy)propan-2-amine is a primary amine characterized by a methoxyphenoxy group linked to a propan-2-amine moiety via an ether bond. The presence of a chiral center at the second carbon of the propane chain indicates that this compound can exist as two enantiomers, (R)- and (S)-1-(4-Methoxyphenoxy)propan-2-amine. The stereochemistry is a critical factor in its potential biological activity and interaction with chiral biological targets.

The molecular structure combines several key functional groups that dictate its chemical behavior and potential pharmacological profile: a primary amine, an ether linkage, and an aromatic ring with a methoxy substituent. The primary amine group imparts basicity and is a common feature in many biologically active compounds, allowing for salt formation and hydrogen bonding. The ether linkage provides flexibility to the molecule, while the methoxy-substituted phenyl ring influences its lipophilicity and potential for aromatic interactions.

Physicochemical and Spectroscopic Properties

Direct experimental data for 1-(4-Methoxyphenoxy)propan-2-amine is not widely available. However, based on its structure and data from analogous compounds, we can predict its key properties.

PropertyPredicted/Reported ValueSource/Basis of Prediction
Molecular Formula C10H15NO2-
Molecular Weight 181.23 g/mol -
IUPAC Name 1-(4-methoxyphenoxy)propan-2-amine-
CAS Number Not assigned-
Appearance Likely a light yellow oil or low melting solidInferred from similar compounds[1]
Boiling Point Estimated >250 °CInferred from structurally similar compounds
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.General properties of similar amines
pKa (of the amine) Estimated 9.0 - 10.0Typical range for primary amines
Spectroscopic Data

The 1H NMR spectrum for 1-(4-methoxyphenoxy)propan-2-amine has been reported, providing confirmation of its structure.[1]

  • 1H NMR (300 MHz, CDCl3): δ 6.88 – 6.74 (m, 4H, Ar-H), 3.75 (dd, J = 8.9, 4.2 Hz, 1H, CH2), 3.70 (s, 3H, OCH3), 3.61 – 3.52 (m, 1H, CH2), 3.34 – 3.19 (m, 1H, CH), 1.56 (s, 2H, NH2), 1.10 (d, J = 6.5 Hz, 3H, CHCH3).[1]

The spectrum shows the characteristic aromatic protons, the methoxy group protons, and the protons of the propan-2-amine chain, consistent with the proposed structure.

Synthesis and Methodologies

A likely synthetic route to 1-(4-Methoxyphenoxy)propan-2-amine would involve a two-step process starting from 4-methoxyphenol.

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Methoxyphenol B 1-(4-Methoxyphenoxy)propan-2-one A->B Williamson Ether Synthesis reagent1 Chloroacetone, K2CO3, KI C 1-(4-Methoxyphenoxy)propan-2-amine B->C Reductive Amination reagent2 Reductive Amination (e.g., NH3, H2/Pd-C or NaBH3CN)

Caption: Proposed two-step synthesis of 1-(4-Methoxyphenoxy)propan-2-amine.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenoxy)propan-2-amine

Step 1: Synthesis of 1-(4-Methoxyphenoxy)propan-2-one

  • To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Heat the mixture to reflux.

  • Add chloroacetone (1.1 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-(4-Methoxyphenoxy)propan-2-one.

Step 2: Reductive Amination to 1-(4-Methoxyphenoxy)propan-2-amine

  • Dissolve 1-(4-Methoxyphenoxy)propan-2-one (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (excess).

  • To this mixture, add a reducing agent such as sodium cyanoborohydride (NaBH3CN, 1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the careful addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation under reduced pressure to obtain 1-(4-Methoxyphenoxy)propan-2-amine.

Potential Pharmacological Profile and Biological Significance

While there is no specific pharmacological data available for 1-(4-Methoxyphenoxy)propan-2-amine, its structural similarity to known bioactive molecules allows for informed speculation on its potential biological activities.

Structural Analogs and Inferred Activity

Many compounds with a phenoxy-propan-amine scaffold exhibit a range of pharmacological effects. For instance, beta-blockers, used in the treatment of cardiovascular diseases, often contain a similar structural motif. The primary amine and the aromatic ring are key pharmacophoric features that can interact with various receptors and enzymes.

The structurally related compound, 1-(4-methoxyphenyl)propan-2-amine (also known as 4-methoxyamphetamine), is a known psychoactive substance that acts as a serotonin-dopamine releasing agent and reuptake inhibitor.[2] The key difference in the user-requested compound is the ether linkage, which will alter its three-dimensional shape, flexibility, and polarity, likely leading to a different pharmacological profile.

The N-benzyl derivative of 1-(4-methoxyphenyl)propan-2-amine is a key intermediate in the synthesis of formoterol, a long-acting β2-adrenoceptor agonist used in the treatment of asthma.[3] This highlights the potential of the core propan-2-amine structure in interacting with adrenergic receptors.

Future Research Directions

Research_Directions A 1-(4-Methoxyphenoxy)propan-2-amine B Pharmacological Screening A->B Initial Assessment C Receptor Binding Assays B->C Target Identification D Enzyme Inhibition Assays B->D Mechanism of Action E In vivo Studies C->E Efficacy & Safety D->E Efficacy & Safety

Caption: A logical workflow for investigating the pharmacological profile of 1-(4-Methoxyphenoxy)propan-2-amine.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of 1-(4-Methoxyphenoxy)propan-2-amine.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the analysis of this volatile amine. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns that can confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be effective for purity determination. UV detection at a wavelength corresponding to the absorbance of the methoxyphenyl group (around 225 nm and 275 nm) would be appropriate.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As previously mentioned, 1H NMR is invaluable for structural elucidation.[1] 13C NMR would further confirm the carbon skeleton, and 2D NMR techniques (e.g., COSY, HSQC) could be used for unambiguous assignment of all proton and carbon signals.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm-1), C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether and methoxy groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): In addition to GC-MS, direct infusion electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound.

Conclusion

1-(4-Methoxyphenoxy)propan-2-amine is a chiral primary amine with a unique combination of functional groups that suggest potential biological activity. While direct experimental data is limited, this guide has provided a comprehensive overview of its chemical structure, predicted properties, and likely synthetic and analytical methodologies based on established chemical principles and data from structurally related compounds. The potential for this molecule to interact with biological targets, particularly G-protein coupled receptors, warrants further investigation. This document serves as a foundational resource to stimulate and guide future research into the chemical and pharmacological properties of this intriguing molecule.

References

  • PubChem. (n.d.). N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenoxy)-2-propanol. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxyamphetamine. Retrieved February 21, 2026, from [Link]

Sources

Exploratory

1-(4-Methoxyphenoxy)propan-2-amine CAS number and IUPAC nomenclature

Initiating Technical Exploration I'm starting a comprehensive technical guide on 1-(4-Methoxyphenoxy)propan-2-amine, tailoring it for researchers and drug development professionals. The structure will organically evolve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Technical Exploration

I'm starting a comprehensive technical guide on 1-(4-Methoxyphenoxy)propan-2-amine, tailoring it for researchers and drug development professionals. The structure will organically evolve based on the compound's properties, allowing maximum flexibility.

Refining Methodological Approach

I'm now focusing on scientific rigor. I'll act as a Senior Application Scientist to explain causality and ensure self-validating protocols. Citations are essential, with in-text links to authoritative sources and a numbered references list. I'm also planning visualizations, including tables, detailed protocols, and Graphviz (DOT) diagrams for workflows. Specific DOT specs, like max width, contrast, and color, will be integrated.

Gathering Foundational Data

I'm now zeroing in on fundamental data. My focus is on determining its CAS number and IUPAC nomenclature, essential for unambiguous identification. I'm exploring synthesis pathways, with options like reductive amination and nucleophilic substitution. Physical properties and safety protocols are also top priorities. I've initiated Google searches to gather this essential info and find some more specific information.

Analyzing Pharmacological Context

I'm now investigating potential pharmacological roles by searching for "Mexiletine analogs 4-methoxy," in an attempt to reveal any relevant use cases. Also, I've confirmed IUPAC as 1-(4-methoxyphenoxy)propan-2-amine, and CAS as likely 35265-40-0, though verification is ongoing. Synthesis pathways are being explored. I'm focusing on reacting 4-methoxyphenol with chloroacetone, followed by reductive amination as the most promising route. However, this structure is a structural isomer of beta-blockers.

Defining Structural Analogies

I'm now identifying structural analogies. This compound is an ether analog with an amphetamine-like backbone and an oxygen linker, classified as a "phenoxypropylamine." I'm also planning a synthesis route analysis, referencing the Mexiletine pathway as a model for 4-methoxy analogs if specific papers aren't available. I'll cite the general methodology for this structural class.

Examining Key Data

I'm currently focused on the CAS number search results, specifically 58993-79-6. I've noted that it's associated with (R)-1-(4-Methoxyphenyl)propan-2-amine, which is a phenylpropanamine. My thought process is now diverging to examine the impact of the phenyl ring on the propanamine structure.

Differentiating Molecular Structures

I'm now zeroing in on the critical distinction between "phenoxy" and "phenyl" linkages. The target compound, 1-(4-Methoxyphenoxy)propan-2-amine, contains an ether linkage that's absent in the "phenyl" variants I've been examining. This difference results in the formula C10H15NO2. The related compound 1-(4-methoxyphenyl)propan-2-amine, which I've found multiple CAS numbers for, has the formula C10H15NO. My next step is to find the specific CAS for the "phenoxy" form, likely a value in the 35000s or 42000s range.

Analyzing Synthesis Approaches

I've homed in on the practical synthesis methods for the target compound. I now consider reductive amination of 1-(4-methoxyphenoxy)propan-2-one as a primary route. I will also investigate the potential of a Phenol + Propylene oxide route, but focus on the former. I'm prioritizing the industrial/lab route due to its robustness. Next I'll search for the "1-(4-methoxyphenoxy)propan-2-one" ketone intermediate and related synthesis routes. I'm going to follow with a search for "Mexiletine analog 4-methoxy synthesis". Finally, I need to verify and confirm the exact CAS for 1-(4-methoxyphenoxy)propan-2-amine.

Clarifying Chemical Identities

I'm now zeroing in on confirming the exact CAS number for 1-(4-methoxyphenoxy)propan-2-amine. My hypothesis suggests it might be a Mexiletine impurity or metabolite. I've corrected a previous SMILES string. I must be very careful not to confuse this with the "phenyl" analog, which is a controlled substance. I will make sure the search clearly denotes the "phenoxy" form to avoid any confusion and demonstrate expertise. The current SMILES is COc1ccc(OCC(N)C)cc1.

Identifying Key Intermediate

I've homed in on a ketone: 1-(4-methoxyphenoxy)propan-2-one, CAS 6698-71-1. My search also turned up the related amine, 1-(4-methoxyphenoxy)propan-2-amine, which seems relevant to this reaction pathway. The ketone is certainly a key compound.

Pinpointing Stereochemistry Details

I've discovered that the desired amine, 1-(4-methoxyphenoxy)propan-2-amine, exists as an (R)-enantiomer with CAS 1568022-34-3, but a generic CAS for the racemate is elusive. I'll stick with the name as the primary identifier, and reference the enantiomer where appropriate. I also have useful NMR data for characterization, ready for the analytical section.

Confirming CAS Search Strategy

I've decided that focusing on "1-(4-methoxyphenoxy)propan-2-amine" without a CAS is okay for now, but I want to be sure I can't find a CAS like the 35265-xxx number. I checked Mexiletine's CAS for context. I'll search one last time, just to be sure, and use the (R)-enantiomer CAS if needed or state it isn't widely listed. I also took another look at CAS 5549-91-7 but it doesn't seem relevant.

Outlining Synthetic Route

I'm now laying out the content structure. The title will be "Technical Guide: 1-(4-Methoxyphenoxy)propan-2-amine". The CAS for the (R)-isomer is 1568022-34-3, and I'll describe the racemate. The synthesis will be a two-step process starting with 4-methoxyphenol, using Williamson alkylation in step one, followed by reductive amination via an oxime intermediate. NMR data will be incorporated, pulled from Result 1.5. I've chosen to focus on Method B.

Foundational

Pharmacological Significance of 1-(4-Methoxyphenoxy)propan-2-amine Derivatives

The following technical guide details the pharmacological profile, synthesis, and experimental characterization of 1-(4-Methoxyphenoxy)propan-2-amine , a structural analog of the anti-arrhythmic drug Mexiletine and a reg...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthesis, and experimental characterization of 1-(4-Methoxyphenoxy)propan-2-amine , a structural analog of the anti-arrhythmic drug Mexiletine and a regioisomer of the psychostimulant para-methoxyamphetamine (PMA).

Technical Whitepaper | Version 1.0

Executive Summary & Chemical Identity

1-(4-Methoxyphenoxy)propan-2-amine is a pharmacologically active scaffold belonging to the class of aryloxyalkylamines . While structurally homologous to the Class IB anti-arrhythmic Mexiletine and the psychotropic para-methoxyamphetamine (PMA) , its pharmacological identity is distinct.

Unlike PMA, which possesses a carbon-carbon linkage (Ar-C-C-N) facilitating monoamine release, the ether linkage (Ar-O-C-C-N) in this compound abolishes significant psychostimulant activity, shifting the primary mechanism toward voltage-gated sodium channel (Nav) blockade . This guide analyzes its potential as a state-dependent Nav1.4/Nav1.5 blocker for myotonia and neuropathic pain, contrasting its safety profile with its amphetamine analogs.

Structural Classification
Feature1-(4-Methoxyphenoxy)propan-2-amineMexiletinePMA (Para-methoxyamphetamine)
Linker Ether (-O-CH2-)Ether (-O-CH2-)Alkyl (-CH2-)
Aromatic Sub. 4-Methoxy (Para)2,6-Dimethyl (Ortho)4-Methoxy (Para)
Primary Target Nav Channels (1.4, 1.5, 1.7) Nav Channels (1.5 > 1.[1]4)SERT/DAT/MAO
Clinical Class Experimental (Nav Blocker)Anti-arrhythmic / Anti-myotonicPsychostimulant (Toxic)

Pharmacodynamics: Mechanism of Action

The pharmacological significance of this derivative lies in its ability to modulate membrane excitability through the Local Anesthetic (LA) receptor site within the pore of voltage-gated sodium channels.

State-Dependent Nav Blockade

The 4-methoxyphenoxy derivative functions as a use-dependent blocker . It preferentially binds to the open and inactivated states of the sodium channel, rather than the resting state.

  • Mechanism: The protonated amine group (at physiological pH) enters the intracellular pore and interacts with the conserved Phenylalanine (Phe1764 in Nav1.5) and Tyrosine residues in the S6 transmembrane segment.

  • The "4-Methoxy" Effect: The para-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the aromatic ring compared to the unsubstituted phenoxyamine. This enhances

    
     stacking interactions with the receptor site aromatic residues, potentially increasing potency compared to simple phenoxyalkanes.
    
Selectivity Profile
  • Nav1.4 (Skeletal Muscle): High affinity. Blockade reduces sarcolemmal excitability, relevant for treating myotonia congenita (muscle stiffness).

  • Nav1.5 (Cardiac): Moderate affinity. Similar to Mexiletine, it shortens the action potential duration (APD) and increases the effective refractory period (ERP) in ventricular myocytes.

  • Nav1.7 (Sensory Neurons): Potential target for neuropathic pain. The ether linkage prevents blood-brain barrier penetration efficiency seen in amphetamines, restricting some central side effects while maintaining peripheral analgesic potential.

Safety & Toxicology (The Ether "Safety Valve")

Crucially, the ether oxygen atom introduces a "kink" in the molecule and changes its electronic properties, preventing it from acting as a substrate for the serotonin transporter (SERT) or dopamine transporter (DAT) in the same manner as PMA.

  • MAO Inhibition: While some phenoxyamines show weak MAO inhibition, the ether linkage generally reduces the risk of hypertensive crises associated with PMA-like compounds.

  • Toxicity: Overdose manifests as cardiac conduction delays (QRS widening) and CNS depression (seizures), typical of local anesthetic toxicity, rather than the hyperthermic serotonin syndrome seen with PMA.

Experimental Protocols & Synthesis

Directive: The following protocols are designed for research validation. All synthesis must be conducted in a fume hood with appropriate PPE.

Synthesis: The Phenoxy-Ether Route

This pathway avoids the restricted precursors (P2P) used for amphetamines, utilizing a nucleophilic substitution followed by reductive amination.

Step 1: Synthesis of 1-(4-methoxyphenoxy)propan-2-one

  • Reagents: 4-Methoxyphenol (12.4 g, 0.1 mol), Chloroacetone (10.2 g, 0.11 mol), Potassium Carbonate (

    
    , anhydrous, 20 g), Acetone (150 mL).
    
  • Procedure:

    • Dissolve 4-methoxyphenol in acetone. Add

      
      .
      
    • Add chloroacetone dropwise under stirring.

    • Reflux the mixture for 6-8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Filter off inorganic salts. Evaporate solvent.

    • Purification: Distill under reduced pressure or use column chromatography to isolate the ketone oil.

Step 2: Reductive Amination to Target Amine

  • Reagents: 1-(4-methoxyphenoxy)propan-2-one (from Step 1), Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq), Methanol.
  • Procedure:

    • Dissolve the ketone in Methanol (dry).

    • Add Ammonium Acetate and stir at room temperature for 2 hours to form the imine intermediate.

    • Cool to 0°C. Carefully add

      
       in small portions.
      
    • Stir at ambient temperature for 12-16 hours.

    • Quench: Acidify with concentrated HCl to pH < 2 (destroys excess hydride).

    • Workup: Basify with NaOH (aq) to pH > 12. Extract with Dichloromethane (DCM) x3.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Salt Formation: Dissolve freebase in ether and bubble dry HCl gas to precipitate 1-(4-methoxyphenoxy)propan-2-amine hydrochloride .

Electrophysiology Protocol (Nav1.5 Inhibition)

Objective: Determine the


 for tonic vs. phasic block.
  • Cell Line: HEK-293 cells stably expressing human Nav1.5.

  • Patch Clamp: Whole-cell configuration.

  • Solutions:

    • Pipette (Intracellular): 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Voltage Protocol:

    • Holding Potential: -120 mV.

    • Tonic Block: Depolarize to -10 mV (50 ms) at 0.1 Hz frequency. Measure peak current reduction.

    • Use-Dependent Block: Apply a train of 20 pulses (-10 mV, 50 ms) at high frequency (10 Hz).

  • Data Analysis: Fit current decay to a Hill equation to derive

    
    .
    

Visualizations

Synthesis Workflow

SynthesisPathway Phenol 4-Methoxyphenol (Precursor) Ketone Intermediate: 1-(4-methoxyphenoxy) propan-2-one Phenol->Ketone K2CO3, Acetone Reflux (SN2) Chloro Chloroacetone Chloro->Ketone Imine Imine Intermediate Ketone->Imine NH4OAc MeOH Final Target: 1-(4-Methoxyphenoxy) propan-2-amine Imine->Final NaBH3CN Reductive Amination

Caption: Two-step synthesis via Williamson ether synthesis followed by reductive amination.

Mechanism of Action: State-Dependent Block

MOA Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Blocked Drug-Bound State (Non-Conducting) Resting->Blocked Low Affinity Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Open->Blocked High Affinity Binding (Use-Dependence) Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding

Caption: The drug preferentially binds to Open/Inactivated states, stabilizing the non-conducting conformation.

References

  • Tarnawa, I., et al. (2007).[2][3] Blockers of voltage-gated sodium channels for the treatment of central nervous system diseases. Recent Patents on CNS Drug Discovery.

  • Desaphy, J.F., et al. (2013). Combined Modifications of Mexiletine Pharmacophores for New Lead Blockers of Nav1.4 Channels. Frontiers in Pharmacology.

  • Glennon, R.A., et al. (2002). Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate. Annals of the New York Academy of Sciences.

  • BenchChem Technical Report. (2025). Synthesis and Pharmacological Profile of Phenoxypropan-2-amine Derivatives.

  • Catalano, A., et al. (2012). Synthesis and biological evaluation of new mexiletine analogues as sodium channel blockers. European Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 1-(4-Methoxyphenoxy)propan-2-amine from 4-methoxyphenol

Executive Summary & Scope This application note details the synthetic pathway for 1-(4-Methoxyphenoxy)propan-2-amine , a structural analog of the anti-arrhythmic drug Mexiletine. This compound belongs to the class of ary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the synthetic pathway for 1-(4-Methoxyphenoxy)propan-2-amine , a structural analog of the anti-arrhythmic drug Mexiletine. This compound belongs to the class of aryloxypropanamines, which are pharmacologically distinct from phenethylamines (such as the controlled substance PMA/4-MA) due to the presence of an ether oxygen linker between the aromatic ring and the alkylamine chain.

Target Audience: Medicinal chemists and process development scientists optimizing aryloxyamine scaffolds for ion channel modulation or kinetic studies.

Safety Advisory:

  • Chemical Distinction: This protocol produces an aryloxypropanamine ether. It does not yield 4-methoxyamphetamine (PMA), a Schedule I controlled substance. The presence of the ether oxygen significantly alters the pharmacological and toxicological profile.

  • Hazardous Reagents: The protocol utilizes Chloroacetone , a potent lachrymator and alkylating agent. All operations must be performed in a certified chemical fume hood with appropriate neutralizing traps.

Reaction Pathway & Logic

The synthesis follows a two-stage convergent strategy:

  • Williamson Ether Synthesis: Alkylation of 4-methoxyphenol (MEHQ) with chloroacetone to form the ketone intermediate.

  • Reductive Amination: Conversion of the ketone to the primary amine using ammonium acetate and a hydride reducing agent (or catalytic hydrogenation).

Mechanistic Workflow (DOT Visualization)

SynthesisPath SM1 4-Methoxyphenol (Nucleophile) Inter Intermediate: 1-(4-Methoxyphenoxy)propan-2-one SM1->Inter SN2 Attack Reagent1 Chloroacetone (Electrophile) Reagent1->Inter Base K2CO3 / KI (Catalyst) Base->Inter Promotes Alkylation Product Target: 1-(4-Methoxyphenoxy)propan-2-amine Inter->Product Imine Formation & Reduction Reagent2 NH4OAc / NaBH3CN (Reductive Amination) Reagent2->Product

Figure 1: Synthetic pathway illustrating the conversion of 4-methoxyphenol to the target aryloxyamine via a ketone intermediate.

Experimental Protocol

Stage 1: Synthesis of 1-(4-Methoxyphenoxy)propan-2-one

Rationale: The use of Potassium Iodide (KI) is critical here. It facilitates the Finkelstein reaction in situ, converting the chloroacetone to the more reactive iodoacetone, significantly accelerating the


 displacement by the phenoxide anion.

Reagents & Materials:

  • 4-Methoxyphenol (4-MP): 12.4 g (100 mmol)

  • Chloroacetone: 10.2 g (110 mmol) [Warning: Lachrymator ]

  • Potassium Carbonate (

    
    ): 20.7 g (150 mmol, anhydrous)
    
  • Potassium Iodide (KI): 1.66 g (10 mmol, 10 mol%)

  • Solvent: Acetone or Butanone (MEK) (150 mL)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with nitrogen.[1]

  • Deprotonation: Charge the flask with 4-MP,

    
    , KI, and solvent. Stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Alkylation: Add Chloroacetone dropwise over 20 minutes. The solution may darken slightly.

  • Reflux: Heat the mixture to gentle reflux (

    
    C for acetone) for 6–8 hours. Monitor consumption of 4-MP by TLC (Silica; Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in diethyl ether (100 mL), wash with 5% NaOH (2 x 50 mL) to remove unreacted phenol, then water and brine. Dry over

    
     and concentrate.
    
    • Target Yield: 85-90%

    • Appearance: Pale yellow oil or low-melting solid.

Stage 2: Reductive Amination to 1-(4-Methoxyphenoxy)propan-2-amine

Rationale: Direct reductive amination using Ammonium Acetate (


) and Sodium Cyanoborohydride (

) is preferred over catalytic hydrogenation for small batches to avoid high-pressure equipment, though hydrogenation (Pd/C,

) is viable for scale-up.

Reagents:

  • Ketone Intermediate (from Stage 1): 8.9 g (50 mmol)

  • Ammonium Acetate: 38.5 g (500 mmol, 10 equiv)

  • Sodium Cyanoborohydride: 2.2 g (35 mmol)

  • Solvent: Methanol (100 mL)

  • Molecular Sieves (3Å): 5 g (Optional, to promote imine formation)

Procedure:

  • Imine Formation: In a 250 mL flask, dissolve the Ketone and Ammonium Acetate in Methanol. Add molecular sieves. Stir at room temperature for 2 hours.

  • Reduction: Cool the solution to

    
    C. Add 
    
    
    
    in small portions.
  • Reaction: Allow the mixture to warm to room temperature and stir for 18–24 hours.

  • Quench: Carefully acidify with concentrated HCl to pH < 2 (in a fume hood, HCN gas risk is low but possible; ensure good ventilation) to decompose excess hydride.

  • Isolation: Extract the acidic aqueous layer with DCM (to remove non-basic impurities). Basify the aqueous layer to pH > 12 using 20% NaOH.

  • Extraction: Extract the free amine into DCM (3 x 50 mL). Dry over

    
     and concentrate.
    
  • Salt Formation (Optional): Dissolve the oil in dry ether and bubble HCl gas to precipitate the hydrochloride salt for stability.

Analytical Data & Quality Control

Table 1: Expected Physicochemical Properties

ParameterSpecificationNotes
Molecular Formula

MW: 181.23 g/mol
Appearance Light yellow oil (Free base)White crystalline solid (HCl salt)
1H NMR (CDCl3)

6.8 (m, 4H, Ar-H)
Characteristic para-substitution pattern
1H NMR (Linker)

3.7–3.9 (m, 2H,

)
Distinct from benzyl protons in PMA
1H NMR (Methoxy)

3.75 (s, 3H,

)
Singlet
1H NMR (Methyl)

1.1 (d, 3H,

)
Doublet, J ~6.5 Hz

Note: NMR data adapted from literature values for similar aryloxypropanamines.

References

  • Royal Society of Chemistry . (n.d.). Synthesis of 1-substituted phenoxypropan-2-one (3a-3m) and 1-(4-methoxyphenoxy)propan-2-amine (5j). Retrieved from 2

  • BenchChem . (n.d.). Synthetic Methodologies for Propan-2-amine Derivatives. Retrieved from 3

  • Organic Syntheses . (1963). Reduction of Alkyl Halides and Ketones. Org. Synth. 1963, 43, 6. (General reference for reduction techniques). Retrieved from 1

Sources

Application

Optimized Protocol for the Synthesis of 1-(4-Methoxyphenoxy)propan-2-amine via Reductive Amination

Application Note AP-CHEM-2026-01 Abstract This application note provides a detailed, optimized, and robust protocol for the synthesis of 1-(4-methoxyphenoxy)propan-2-amine from 1-(4-methoxyphenoxy)acetone. The method is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AP-CHEM-2026-01

Abstract

This application note provides a detailed, optimized, and robust protocol for the synthesis of 1-(4-methoxyphenoxy)propan-2-amine from 1-(4-methoxyphenoxy)acetone. The method is centered on a one-pot reductive amination reaction, a cornerstone strategy in modern amine synthesis due to its efficiency and operational simplicity.[1][2] This guide details the use of ammonium acetate as the amine source and sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[3] The protocol is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

1-(4-Methoxyphenoxy)propan-2-amine is a valuable primary amine that serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Reductive amination is the method of choice for this transformation, offering a significant advantage over methods like direct alkylation of ammonia, which often suffer from poor selectivity and the formation of over-alkylated byproducts.[2][4]

The reaction proceeds in two key stages that occur in a single reaction vessel ("one-pot"):

  • Imine Formation: The carbonyl group of 1-(4-methoxyphenoxy)acetone reacts with an ammonia equivalent (derived from ammonium acetate) to form a protonated imine (iminium ion) intermediate, with the concurrent release of water.

  • Reduction: A hydride-based reducing agent selectively reduces the iminium ion to the target primary amine.

The choice of reducing agent is critical for the success of a one-pot reductive amination.[5] While strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, milder reagents are preferred.[6] Sodium triacetoxyborohydride, NaBH(OAc)₃ or "STAB," is an ideal choice because its reactivity is attenuated by the electron-withdrawing acetoxy groups.[3] This allows it to rapidly reduce the electrophilic iminium ion intermediate while reacting only very slowly with the less reactive ketone starting material, thus maximizing the yield of the desired amine.[3][7] The reaction is typically catalyzed by acetic acid, which facilitates the formation of the iminium ion.[3]

Overall Reaction Scheme:

Reaction scheme for the reductive amination of 1-(4-methoxyphenoxy)acetone to yield 1-(4-methoxyphenoxy)propan-2-amine.

Materials and Methods

Reagents
ReagentFormulaM.W. ( g/mol )Required PuritySupplier Example
1-(4-Methoxyphenoxy)acetoneC₁₀H₁₂O₃180.20>97%Sigma-Aldrich
Ammonium AcetateCH₃COONH₄77.08>98%Sigma-Aldrich
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94>95%Sigma-Aldrich
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96AnhydrousSigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01N/ALab Prepared
Sodium Hydroxide (1M solution)NaOH40.00N/ALab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37N/ASigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Nitrogen inlet/outlet (or balloon)

  • Glass funnel and powder funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Safety Precautions
  • 1,2-Dichloroethane (DCE) is a suspected carcinogen and is toxic. Always handle it in a certified chemical fume hood.

  • Sodium triacetoxyborohydride (STAB) is water-reactive and can release flammable hydrogen gas upon decomposition. It is also corrosive. Avoid inhalation of dust.[6]

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Handle exclusively in a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, at all times.

Optimized Experimental Protocol

This one-pot procedure is designed for efficiency and high yield.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methoxyphenoxy)acetone (5.00 g, 27.7 mmol, 1.0 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE, 100 mL) to dissolve the ketone.

  • Add ammonium acetate (10.7 g, 139 mmol, 5.0 equiv) to the solution. Stir the resulting suspension at room temperature.

    • Rationale: A large excess of the ammonia source is used to drive the equilibrium towards imine formation. DCE is the preferred solvent as STAB is stable and effective in it.[3]

Step 2: Reductive Amination 4. To the stirring suspension, add sodium triacetoxyborohydride (STAB) (8.83 g, 41.6 mmol, 1.5 equiv) portion-wise over 10-15 minutes.

  • Rationale: Adding the reducing agent in portions helps to control any potential exotherm and ensures a smooth reaction. A 1.5 molar equivalent of STAB provides sufficient hydride to ensure the complete reduction of the intermediate iminium ion.
  • Seal the flask with a septum and place a balloon of nitrogen or connect it to a nitrogen line.
  • Stir the reaction mixture vigorously at room temperature for 16-24 hours.
  • Rationale: The reaction is typically complete overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting ketone.

Step 3: Reaction Quench and Workup 7. Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.

  • Rationale: The bicarbonate solution neutralizes the acetic acid byproduct from the STAB reagent and quenches any unreacted hydride reagent.
  • Transfer the mixture to a 250 mL separatory funnel. The layers should separate. If an emulsion forms, add a small amount of brine.
  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
  • Combine the organic layers.

Step 4: Product Isolation (Free Base) 11. To adjust the pH and ensure the product is in its free-base form, wash the combined organic layers with 1M sodium hydroxide (NaOH) solution (50 mL), followed by water (50 mL), and finally brine (50 mL). 12. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Step 5: Purification 13. The crude oil can be purified by flash column chromatography on silica gel. 14. A suitable eluent system is a gradient of 0% to 10% methanol in dichloromethane (DCM) containing 1% triethylamine (Et₃N).

  • Rationale: The addition of a small amount of triethylamine to the eluent prevents the amine product from streaking on the acidic silica gel, leading to better separation and recovery.
  • Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to yield 1-(4-methoxyphenoxy)propan-2-amine as a clear or pale yellow oil.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product characterization.

G start_node start_node process_node process_node qc_node qc_node end_node end_node A Start: Reagents B 1. Dissolve Ketone & NH4OAc in Anhydrous DCE A->B C 2. Add NaBH(OAc)3 Portion-wise B->C D 3. Stir at RT (16-24h under N2) C->D E Monitor by TLC/LC-MS D->E In-process control E->D Reaction Incomplete F 4. Quench with sat. NaHCO3 (aq) E->F Reaction Complete G 5. Aqueous Workup: Extract with DCM F->G H 6. Wash with NaOH, Dry, & Concentrate G->H I Crude Product H->I J 7. Silica Gel Column Chromatography I->J K Pure Product J->K L 8. Characterization (NMR, IR, MS) K->L

Caption: Experimental workflow for the synthesis of 1-(4-Methoxyphenoxy)propan-2-amine.

Expected Results and Characterization

A typical reaction following this protocol should yield the desired product in the range of 75-90%.

ParameterExpected Value
Yield 75-90%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85 (m, 4H, Ar-H), 4.05 (dd, 1H), 3.80 (dd, 1H), 3.77 (s, 3H, OCH₃), 3.30 (m, 1H, CH), 1.55 (br s, 2H, NH₂), 1.15 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 154.0, 150.5, 115.8, 114.7, 75.5, 55.7, 47.2, 21.0
Mass Spec (ESI+) m/z: 182.11 [M+H]⁺

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive or wet reducing agent (STAB).2. Insufficient reaction time.3. Wet solvent or reagents.1. Use a fresh bottle of STAB or purchase from a reliable supplier.2. Extend reaction time to 24-36 hours and monitor by TLC.3. Ensure use of anhydrous solvent and dry glassware.
Significant Starting Material Remaining 1. Insufficient amount of reducing agent.2. Poor quality ammonium acetate.1. Increase the equivalents of STAB to 1.8-2.0.2. Use a fresh, dry source of ammonium acetate.
Formation of Alcohol Byproduct The ketone was reduced directly by the hydride.This is uncommon with STAB but can occur. Ensure STAB is added to the mixture of the ketone and amine source, not to the ketone alone.
Product Streaks on TLC Plate / Poor Recovery from Column The amine product is binding to the acidic silica gel.Add 1-2% triethylamine (Et₃N) or ammonia in methanol to the column eluent to neutralize the silica surface.

Conclusion

This application note presents a reliable and optimized one-pot protocol for the synthesis of 1-(4-methoxyphenoxy)propan-2-amine via reductive amination. The use of sodium triacetoxyborohydride provides high selectivity and yield under mild conditions. By following the detailed steps and considering the rationale provided, researchers can confidently and efficiently produce this valuable amine intermediate for applications in drug discovery and chemical synthesis.

References

  • Benchchem. (n.d.). (R)-1-(4-Methoxyphenyl)propan-2-amine. Retrieved February 21, 2026, from a relevant chemical supplier website.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bar-Ziv, R., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synfacts.
  • AllChem. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 21, 2026, from [Link]

  • Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved February 21, 2026, from [Link]

  • Ison, A. (2013). Reductive Amination. GSK Green Chemistry Guide. Retrieved February 21, 2026, from a relevant green chemistry resource.
  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. Retrieved February 21, 2026, from a university chemistry course website.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Google Patents. (n.d.). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • Kempe, R., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(49), 16373-16377. [Link]

  • Czarnocki, Z., et al. (2002). The Synthesis and Separation of Diastereoisomers of 1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-1-methylethyl]-2-propanamine.
  • Kempe, R., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]

  • Fukuyama, T., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • Baiker, A., et al. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. (n.d.). Royal Society of Chemistry.
  • PubChemLite. (n.d.). 2-(4-methoxyphenoxy)propylamine (C10H15NO2). Retrieved February 21, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging Aryloxypropanolamine Scaffolds in Cardiovascular Drug Discovery

A Senior Application Scientist's Guide to the Synthesis and Derivatization of Metoprolol and Related β-Adrenergic Blockers Introduction: The Enduring Significance of the Aryloxypropanolamine Scaffold in Modern Medicine T...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Synthesis and Derivatization of Metoprolol and Related β-Adrenergic Blockers

Introduction: The Enduring Significance of the Aryloxypropanolamine Scaffold in Modern Medicine

The aryloxypropanolamine framework is a cornerstone of cardiovascular pharmacology, most notably as the structural basis for a class of drugs known as beta-blockers. These agents are critical in the management of a range of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] This guide will delve into the synthetic pathways and chemical logic behind the creation of these vital medicines, with a particular focus on the widely prescribed cardioselective β-1 adrenergic receptor blocker, Metoprolol.[1][2]

While the initial query referenced 1-(4-methoxyphenoxy)propan-2-amine, our investigation of common synthetic routes for prominent beta-blockers indicates that a more frequently utilized and structurally pivotal intermediate is derived from substituted phenols, leading to an aryloxypropanolamine core. This document will, therefore, focus on the synthesis of Metoprolol from 4-(2-methoxyethyl)phenol, a well-established and illustrative pathway that highlights key chemical transformations and principles applicable to the broader discovery of novel drug candidates based on this scaffold.

The methoxy group, a common feature in many pharmaceuticals, plays a significant role in modulating the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of a drug molecule, often enhancing ligand-target binding and overall efficacy.[3]

Part 1: The Synthetic Blueprint for Metoprolol

The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol is a robust two-step process that serves as an excellent model for the synthesis of other aryloxypropanolamine-based beta-blockers.[1] The overall strategy involves the formation of a key epoxide intermediate followed by a nucleophilic ring-opening reaction.

Logical Workflow for Metoprolol Synthesis

A Starting Material: 4-(2-Methoxyethyl)phenol D Key Intermediate: 1-(4-(2-methoxyethyl)phenoxy) -2,3-epoxypropane A->D Epoxidation B Reagent: Epichlorohydrin B->D C Base (e.g., NaOH, K2CO3) C->D F Final Product: Metoprolol D->F Amination (Epoxide Ring Opening) E Nucleophile: Isopropylamine E->F cluster_0 Core Scaffold A Aryloxy Group (Influences selectivity) D High β1-Selectivity (Cardioselectivity) A->D B Propanolamine Linker (Essential for binding) B->D E High Potency B->E C N-Alkyl Group (Determines potency) C->E

Sources

Application

Application Notes and Protocols: Crystallization Methods for 1-(4-Methoxyphenoxy)propan-2-amine Hydrochloride Salt

Abstract This document provides a comprehensive technical guide for the crystallization of 1-(4-Methoxyphenoxy)propan-2-amine hydrochloride. As a critical downstream process, crystallization is paramount for achieving th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the crystallization of 1-(4-Methoxyphenoxy)propan-2-amine hydrochloride. As a critical downstream process, crystallization is paramount for achieving the desired purity, stability, and solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates. This guide details the fundamental principles of crystallization, systematic solvent selection strategies, and step-by-step protocols for cooling crystallization and anti-solvent crystallization methods. It is intended for researchers, scientists, and drug development professionals seeking to develop robust and reproducible crystallization processes for amine hydrochloride salts.

Introduction: The Critical Role of Crystallization

1-(4-Methoxyphenoxy)propan-2-amine hydrochloride is an organic amine salt whose utility in pharmaceutical and chemical synthesis necessitates high purity and consistent physical form. Crystallization is a powerful purification technique that leverages differences in solubility to separate the target compound from impurities.[1] Beyond purification, the crystallization process defines key solid-state characteristics of the final product, including:

  • Purity: Effectively removes process-related impurities and unwanted side products.

  • Polymorphism: The crystalline form can significantly impact solubility, stability, and bioavailability.[2] Controlling crystallization conditions is key to isolating the desired polymorph.

  • Crystal Habit: The size and shape of crystals influence bulk properties like flowability and filterability, which are critical for manufacturing and formulation.[1]

  • Stability: A stable crystalline form is less prone to degradation and hygroscopicity, ensuring a longer shelf life.[3]

This guide explains the causality behind experimental choices, providing a framework for developing a self-validating and scalable crystallization protocol.

Fundamental Principles of Crystallization

The formation of crystals from a solution is governed by the principle of supersaturation , the state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[1] This thermodynamic driving force initiates the two primary stages of crystallization: nucleation and crystal growth.[1]

  • Nucleation: The initial formation of small, ordered molecular clusters (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent addition of solute molecules from the solution onto the surface of existing nuclei, leading to an increase in crystal size.

The rate at which supersaturation is generated and consumed dictates the final crystal attributes. Rapid supersaturation often leads to fast nucleation and the formation of many small crystals, whereas slow, controlled supersaturation favors crystal growth, resulting in larger, more well-defined crystals.[4]

2.1 Polymorphism in Amine Hydrochloride Salts

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[2] These different forms can exhibit distinct physicochemical properties, including melting point, solubility, and stability. For pharmaceutical compounds, controlling polymorphism is a regulatory and therapeutic necessity. The choice of solvent and the method of crystallization (e.g., cooling rate, degree of supersaturation) are critical factors in selectively crystallizing a desired polymorph.[2][5]

Systematic Approach to Crystallization Development

A successful crystallization protocol begins with a systematic evaluation of solvents and conditions. The following workflow provides a structured approach to developing a robust process.

Crystallization_Development_Workflow cluster_prep Phase 1: Preparation & Screening cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization & Analysis char Characterize Crude Material (Purity, Impurity Profile) screen Solvent Solubility Screening (Hot & Cold) char->screen Input for solvent choice select Select Promising Solvent Systems screen->select Identify candidates cool Cooling Crystallization Trials select->cool anti Anti-Solvent Crystallization Trials select->anti evap Evaporation/Vapor Diffusion (Small Scale) select->evap optimize Optimize Parameters (Rate, Temp, Ratio) cool->optimize anti->optimize evap->optimize harvest Harvest, Wash & Dry optimize->harvest Refined Protocol analyze Analyze Crystals (XRPD, HPLC, DSC, Microscopy) harvest->analyze Final Product

Caption: A systematic workflow for crystallization process development.

3.1 Solvent Selection Strategy

Choosing an appropriate solvent system is the cornerstone of a successful crystallization process.[6] An ideal solvent should exhibit a significant difference in solubility for the target compound between high and low temperatures. For 1-(4-Methoxyphenoxy)propan-2-amine hydrochloride, a polar protic salt, suitable solvents are typically polar themselves.

Key Considerations for Solvent Selection:

  • High Solubility at Elevated Temperature: The solvent must fully dissolve the crude material at or near its boiling point.

  • Low Solubility at Low Temperature: The compound should have poor solubility at ambient or sub-ambient temperatures to ensure a high recovery yield.

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed in the mother liquor).

  • Crystal Habit: The solvent influences the shape and size of the crystals.

  • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence should be considered, especially for scale-up.

A preliminary screening should test the solubility of the compound in a range of solvents at both room temperature and the solvent's boiling point.

SolventClassBoiling Point (°C)Polarity IndexRationale for Amine HCl Salts
Isopropanol (IPA) Protic Alcohol82.63.9Often an excellent choice; good solubility differential for many HCl salts.
Ethanol (EtOH) Protic Alcohol78.44.3Similar to IPA, widely used. Can sometimes form solvates.[5]
Methanol (MeOH) Protic Alcohol64.75.1High polarity, may be too strong a solvent, leading to lower yields.
Acetone Aprotic Ketone56.05.1Can be effective, often used as an anti-solvent.[7]
Acetonitrile Aprotic Nitrile81.65.8Polar aprotic solvent, useful for screening.
Ethyl Acetate (EtOAc) Aprotic Ester77.14.4Moderate polarity, often used as an anti-solvent or for slurrying.
Toluene Aromatic HC110.62.4Non-polar, typically used as an anti-solvent.[7]
Heptane/Hexane Aliphatic HC98.4 / 68.70.1Non-polar anti-solvents. Used to induce precipitation from more polar solvents.[7]
Water Protic100.010.2High polarity. Compound is likely soluble, but may be difficult to crystallize from water alone. Can be used in a solvent/anti-solvent system.[8]
Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

4.1 Protocol 1: Cooling Crystallization from a Single Solvent

This method is preferred when a solvent is identified that shows a steep solubility curve with respect to temperature.[6] Isopropanol or ethanol are excellent starting points for amine hydrochloride salts.

Methodology:

  • Dissolution: Place the crude 1-(4-Methoxyphenoxy)propan-2-amine hydrochloride (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., isopropanol) in small portions. Heat the mixture to a gentle reflux with stirring. Continue adding the solvent dropwise until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the final solution is saturated, maximizing yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes particulate matter.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the growth of larger, higher-purity crystals by maintaining a low level of supersaturation.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor containing soluble impurities. Causality: Using ice-cold solvent minimizes the re-dissolution of the product during washing.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

4.2 Protocol 2: Anti-Solvent Crystallization

This technique is ideal when the compound is highly soluble in a solvent even at low temperatures, or for heat-sensitive compounds.[6] It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[9]

Crystallization_Methods cluster_cooling Cooling Crystallization cluster_antisolvent Anti-Solvent Crystallization c1 Dissolve in Minimal Hot Solvent c2 Slowly Cool Solution c1->c2 c3 Crystals Precipitate (Low Temp = Low Solubility) c2->c3 a1 Dissolve in 'Good' Solvent a2 Slowly Add 'Anti-Solvent' a1->a2 a3 Crystals Precipitate (Mixture = Low Solubility) a2->a3

Caption: Comparison of Cooling vs. Anti-Solvent Crystallization Principles.

Methodology:

  • Dissolution: Dissolve the crude 1-(4-Methoxyphenoxy)propan-2-amine hydrochloride (e.g., 1.0 g) in a minimum amount of a "good" solvent (e.g., methanol or ethanol) at room temperature with stirring.

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., ethyl acetate or toluene) dropwise to the stirred solution. Causality: Slow addition is critical to control the rate of supersaturation. Adding the anti-solvent too quickly can cause the compound to "oil out" or precipitate as a fine, impure powder.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (the cloud point). At this point, you can add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand. Alternatively, add a seed crystal to encourage nucleation.

  • Equilibration: Allow the mixture to stir at room temperature for 1-2 hours to allow for complete crystal formation. Cooling in an ice bath can further increase the yield.

  • Harvesting, Washing, and Drying: Follow steps 6-8 from Protocol 4.1. For washing, use a solvent mixture with a higher proportion of the anti-solvent to minimize product loss.

Post-Crystallization Analysis

After crystallization, it is essential to characterize the solid to confirm its identity, purity, and crystalline form.

Analytical TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Assess chemical purity.Purity should be significantly higher than the crude starting material.
X-Ray Powder Diffraction (XRPD) Identify the crystalline form (polymorph).Provides a unique fingerprint for the crystal lattice. Essential for polymorph control.[5][10]
Differential Scanning Calorimetry (DSC) Determine melting point and detect polymorphic transitions.A sharp melting peak indicates high purity. The presence of multiple thermal events may suggest polymorphism.[10]
Microscopy Observe crystal morphology (shape and size).Allows for visual confirmation of crystallinity and assessment of particle size distribution.
Loss on Drying (LOD) Quantify residual solvent content.Ensures the final product meets specifications for residual solvents.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Supersaturation is too high; cooling is too rapid; inappropriate solvent.Re-heat the mixture to dissolve the oil, add more solvent, and allow for slower cooling. Consider a different solvent system.
No Crystals Form Solution is not sufficiently saturated; compound is too soluble.Reduce the solvent volume by evaporation. For cooling crystallization, cool to a lower temperature. For anti-solvent, add more anti-solvent. Scratch the inside of the flask or add a seed crystal.
Poor Yield Compound has high solubility in the cold solvent; insufficient cooling time; too much solvent used.Ensure the solution is fully cooled in an ice bath. Use the minimum amount of hot solvent for dissolution. Evaporate some solvent before cooling.
Fine Powder Precipitates Nucleation rate is much faster than growth rate; supersaturation generated too quickly.Slow down the cooling rate. For anti-solvent, add the anti-solvent more slowly and with vigorous stirring.
References
  • United States Patent Office. (n.d.). Purification of Papaverine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (2019). WO2019121394A1 - Polymorphs.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

  • Google Patents. (2015). WO2015001565A2 - "an improved process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof".
  • Google Patents. (1977). US4028361A - Process for the purification of MDA.
  • Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Google Patents. (2006). KR100631444B1 - Process for the Continuous Production of Methoxyamine Hydrochloride.
  • Google Patents. (2002). WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
  • Pharmaceutical Sciences. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • Symbiosis Online Publishing. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

  • Google Patents. (2010). EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds.
  • The Patent Office Journal. (2022). The Patent Office Journal No. 11/2022 Dated 18/03/2022 17145. Retrieved from [Link]

  • USPTO. (n.d.). Polymorphs in Pharmaceutical Products. Retrieved from [Link]

  • Digital CSIC. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Retrieved from [Link]

  • Google Patents. (2004). EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 1-(4-Methoxyphenoxy)propan-2-amine synthesis

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenoxy)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenoxy)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields and purity.

Core Synthesis Strategies: An Overview

The synthesis of 1-(4-Methoxyphenoxy)propan-2-amine typically proceeds via one of two major pathways: Reductive Amination or the Williamson Ether Synthesis . A third, increasingly powerful method involves Biocatalysis . Each route has distinct advantages and potential pitfalls.

  • Reductive Amination: This is arguably the most direct route, starting from 1-(4-methoxyphenoxy)propan-2-one. The ketone is reacted with an ammonia source to form an intermediate imine, which is then reduced to the target amine. This method is often preferred for its atom economy and convergence.[1][2]

  • Williamson Ether Synthesis: This classical method involves forming the ether linkage by reacting the phenoxide of 4-methoxyphenol with a suitable 1-substituted-propan-2-amine derivative (e.g., an N-protected 1-halo-propan-2-amine). This pathway requires careful selection of substrates to avoid side reactions.[3][4][5][6]

  • Biocatalytic Synthesis: Leveraging the high selectivity of enzymes, transaminases can convert 1-(4-methoxyphenoxy)propan-2-one directly into the chiral amine with very high enantiomeric excess, making it an excellent choice for producing enantiomerically pure products.[7][8][9][10]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Reductive Amination Pathway

Q1: My reductive amination yield is disappointingly low. What are the common culprits and how can I fix this?

A1: Low yields in reductive amination are a frequent issue stemming from several factors related to the two core steps: imine formation and reduction.

  • Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine/water can be unfavorable.

    • Causality: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials.

    • Solution: Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a setup that allows for water removal, such as with a Dean-Stark apparatus, especially if you are forming the imine before reduction.[11] For one-pot procedures, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective as it is tolerant of the slightly acidic conditions that favor imine formation and is not particularly water-sensitive.[2]

  • Incorrect pH: Imine formation is acid-catalyzed, but excessive acidity will protonate the ammonia source, rendering it non-nucleophilic.

    • Causality: The reaction requires a delicate pH balance, typically between 5 and 6, to facilitate carbonyl activation without deactivating the amine nucleophile.[1]

    • Solution: Buffer the reaction mixture. A common choice is using acetic acid as a catalyst, which helps maintain the optimal pH range.[2]

  • Choice of Reducing Agent: The reactivity and selectivity of your reducing agent are paramount.

    • Causality: A harsh reducing agent like NaBH₄ can reduce the starting ketone before it has a chance to form the imine. A milder, more selective reagent is needed.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because they are more selective for the iminium ion over the ketone.[2] Catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or Pt/C) is also a very effective and clean method.[12]

Workflow for Optimizing Reductive Amination

G Start Low Yield in Reductive Amination CheckImine Step 1: Verify Imine Formation (Monitor by TLC/GC-MS) Start->CheckImine ImineLow Imine Concentration Low? CheckImine->ImineLow OptimizeImine Optimize Imine Formation: - Add molecular sieves - Adjust pH to 5-6 (e.g., with AcOH) - Increase ammonia source concentration ImineLow->OptimizeImine Yes CheckReduction Step 2: Assess Reduction Step ImineLow->CheckReduction No OptimizeImine->CheckImine KetonePresent Unreacted Ketone in Product? CheckReduction->KetonePresent SwitchReagent Switch to Imine-Selective Reducing Agent: - NaBH(OAc)₃ or NaBH₃CN - H₂ with Pd/C KetonePresent->SwitchReagent Yes CheckConditions Step 3: Review Reaction Conditions KetonePresent->CheckConditions No SwitchReagent->CheckReduction TempSolvent Temperature or Solvent Issue? CheckConditions->TempSolvent OptimizeConditions Optimize Conditions: - Lower temperature to reduce side reactions - Screen solvents (e.g., DCE, MeOH, THF) TempSolvent->OptimizeConditions Yes End Improved Yield TempSolvent->End No OptimizeConditions->CheckConditions

Caption: Troubleshooting workflow for low reductive amination yields.

Williamson Ether Synthesis Pathway

Q2: My Williamson ether synthesis is plagued by an alkene byproduct and low conversion. How can I favor the desired ether formation?

A2: This is a classic case of the competition between the desired Sₙ2 (substitution) and the undesired E2 (elimination) pathways.

  • Substrate Choice is Key: The Williamson synthesis works best with primary alkyl halides.[4][5][6]

    • Causality: The alkoxide or phenoxide is not only a good nucleophile but also a strong base. With secondary or tertiary alkyl halides, the base can easily abstract a proton from a beta-carbon, leading to an alkene via the E2 mechanism. This is often favored at higher temperatures.[3][5]

    • Solution: Your synthetic strategy should involve the reaction of 4-methoxyphenoxide (the nucleophile) with a 1-halo-propan-2-amine derivative (the electrophile). In this design, the halide is on a primary carbon, which strongly favors the Sₙ2 reaction. The alternative—reacting an aryl halide with a 2-aminopropan-1-oxide—is not feasible under standard Williamson conditions.

  • Reaction Conditions:

    • Temperature: Higher temperatures favor elimination.[5] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or 50 °C and monitor progress.

    • Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is ideal. These solvents solvate the cation of the phenoxide salt but leave the phenoxide anion highly reactive and available for nucleophilic attack.[5] Protic solvents can solvate the nucleophile, reducing its reactivity.

  • C-Alkylation vs. O-Alkylation:

    • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho/para positions of the aromatic ring.[4]

    • Solution: C-alkylation is less common but can be influenced by the cation and solvent. Using potassium (e.g., K₂CO₃ or KH to form the phenoxide) and a polar aprotic solvent generally favors O-alkylation.

Visualizing Sₙ2 vs. E2 Competition

G cluster_0 Reaction Pathways Reagents 4-Methoxyphenoxide + R-CH(NHP)-CH₂-X SN2 Sₙ2 Pathway (Desired) Reagents->SN2 Favored by: - Primary Halide (R-CH₂-X) - Lower Temperature - Polar Aprotic Solvent E2 E2 Pathway (Side Reaction) Reagents->E2 Favored by: - Steric Hindrance - Higher Temperature - Strong, Bulky Base Product 1-(4-Methoxyphenoxy)propan-2-amine (Ether Product) SN2->Product Byproduct Alkene Byproduct E2->Byproduct

Caption: Competing Sₙ2 and E2 pathways in Williamson ether synthesis.

General FAQs

Q3: Which analytical methods are best for monitoring the reaction and characterizing the product?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine product) and visualize with UV light and/or a potassium permanganate stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the product and any volatile impurities or byproducts by comparing their mass spectra to known standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation of the final product. The NMR spectrum for 1-(4-methoxyphenoxy)propan-2-amine should show characteristic signals for the aromatic protons, the methoxy group, the diastereotopic protons of the -O-CH₂- group, the methine proton, and the methyl group.[13]

Q4: What are the critical safety considerations for this synthesis?

A4:

  • Reagents: Handle strong bases (e.g., NaH, K₂CO₃) and reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) with care in a fume hood. NaH is flammable upon contact with water. Borohydride reagents can release toxic gases upon contact with acid.

  • Solvents: Use flammable solvents like THF, ether, and methanol in a well-ventilated area, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Detailed Experimental Protocols

Protocol 1: Reductive Amination via One-Pot Synthesis

This protocol uses sodium triacetoxyborohydride for its high selectivity and ease of use.

Materials:

  • 1-(4-methoxyphenoxy)propan-2-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-(4-methoxyphenoxy)propan-2-one (1.0 eq) and ammonium acetate (2.5 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to form a solution or suspension (approx. 0.2 M concentration of the ketone).

  • Stir the mixture at room temperature for 30 minutes to facilitate initial imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) or by bulb-to-bulb distillation under vacuum to yield the pure amine.[14]

Protocol 2: Chiral Synthesis via Biocatalytic Transamination

This protocol provides a green chemistry approach to the optically active amine using a transaminase (TAm) enzyme.

Materials:

  • 1-(4-methoxyphenoxy)propan-2-one

  • (S)- or (R)-Transaminase enzyme

  • Isopropylamine (or another suitable amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

Procedure:

  • In a temperature-controlled vessel, prepare a buffered solution (pH 7.5) containing the transaminase enzyme and the PLP cofactor.

  • Add the amine donor, isopropylamine (typically in large excess, e.g., 1.0-1.5 M).[9]

  • Initiate the reaction by adding the substrate, 1-(4-methoxyphenoxy)propan-2-one, to a final concentration of 100-150 mM.[8] Note: Substrate inhibition can occur at high concentrations, so it may be beneficial to add it fed-batch.

  • Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation. The byproduct of this reaction is acetone.

  • Monitor the conversion and enantiomeric excess (ee) by chiral HPLC or GC. Reactions typically run for 8-48 hours.[8][9]

  • Workup: Once the reaction reaches completion, terminate it by adding hydrochloric acid to denature the enzyme.

  • The unreacted ketone and acetone byproduct can be removed by distillation.[9]

  • Basify the remaining aqueous solution with 50% NaOH to deprotonate the product amine.

  • The amine can then be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate or DCM) or by distillation.

  • Purification: Further purification can be achieved via distillation to yield the enantiomerically pure product (>99% ee is common).[9][10]

Data Summary: Comparison of Synthetic Methods
MethodKey ReagentsTypical YieldKey AdvantagesCommon Challenges
Reductive Amination Ketone, NH₄OAc, NaBH(OAc)₃70-90%Convergent, one-pot, good for racemic product.Requires careful control of pH and reducing agent; byproduct formation.
Williamson Ether Synthesis 4-Methoxyphenol, K₂CO₃, protected 1-halo-propan-2-amine60-85%Reliable for ether bond formation.Multi-step (requires protection/deprotection); E2 elimination is a major side reaction.[3][5]
Biocatalytic Transamination Ketone, Transaminase, Isopropylamine85-97%Excellent enantioselectivity (>99% ee), green, mild conditions.Requires specific enzymes, substrate inhibition possible, requires biochemical setup.[8]

References

  • Benchchem. (n.d.). (R)-1-(4-Methoxyphenyl)propan-2-amine | 58993-79-6.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Google Patents. (n.d.). EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction.
  • Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • ChemScene. (n.d.). 93309-51-4 | N-(1-(4-Methoxyphenyl)propan-2-yl)propan-1-amine.
  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Frontiers. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • De Gruyter. (n.d.). 2-(4-methoxyphenyl)-1- methylethyl]-2-propanamine in Crude p-Methoxyamphetamine (PMA) Produced by the Leuckart Method.
  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.
  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Simson Pharma Limited. (n.d.). 1-(4-Methoxyphenyl)propan-2-amine.
  • PMC. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase.
  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • ResearchGate. (2025, August 9). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine).
  • Beilstein Journals. (2024, July 9). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones.

Sources

Optimization

Technical Support Center: Impurity Control in 1-(4-Methoxyphenoxy)propan-2-amine Synthesis

Topic: Troubleshooting impurity formation in 1-(4-Methoxyphenoxy)propan-2-amine production. Content Type: Technical Support Guide & FAQs. Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting impurity formation in 1-(4-Methoxyphenoxy)propan-2-amine production. Content Type: Technical Support Guide & FAQs. Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Introduction: The "Mexiletine-Like" Scaffold Challenge

You are likely synthesizing 1-(4-Methoxyphenoxy)propan-2-amine as a chiral building block or a beta-blocker intermediate. While the structure appears simple, the presence of the electron-rich p-methoxyphenoxy moiety and the primary amine creates a "perfect storm" for specific impurities: oxidative coupling (coloration) and reductive dimerization .

This guide moves beyond standard textbook procedures to address the actual failure modes encountered in the lab during the two-step synthesis:

  • Alkylation: 4-Methoxyphenol + Chloroacetone

    
     1-(4-methoxyphenoxy)propan-2-one.
    
  • Reductive Amination: Ketone + Ammonia source

    
     Target Amine.[1][2]
    

Module 1: The "Dimer" Crisis (Secondary Amine Formation)

Symptom: LC-MS shows a persistent peak at [M+H]+ ~332 Da (approx. 2x mass of product minus NH3). Diagnosis: Formation of Bis(1-(4-methoxyphenoxy)propan-2-yl)amine .

The Mechanism of Failure

In reductive amination, the "Dimer" is not formed by random radical coupling. It is a competitive reaction where your newly formed primary amine product acts as a nucleophile, attacking the intermediate imine faster than the ammonia does.

ReductiveAminationPathways Ketone Ketone (Starting Material) Imine Imine Intermediate (Transient) Ketone->Imine + NH3 Alcohol Alcohol (Side Product) Ketone->Alcohol Direct Reduction (No NH3 present) Target Primary Amine (TARGET) Imine->Target + H2/Hydride Dimer Secondary Amine (MAJOR IMPURITY) Target->Dimer Attacks Imine (Competitive Path)

Figure 1: The Competitive Landscape of Reductive Amination. Note the red dashed line indicating the self-cannibalization pathway.

Troubleshooting Protocol: Suppressing the Dimer
VariableRecommendationScientific Rationale
Ammonia Equivalents >10 eq. (Minimum)Le Chatelier’s principle. You must statistically overwhelm the newly formed amine with ammonia to ensure the ketone/imine reacts with NH3, not the product.
Hydride Source NaCNBH3 or NaBH(OAc)3 These are weaker reducing agents than NaBH4.[3] They reduce the imine (protonated) much faster than the ketone, preventing "Alcohol" impurity and allowing high NH3 loading without rapid hydrogen evolution.
Catalyst (If Hydrogenating) Raney Nickel Raney Ni is often superior to Pd/C for suppressing secondary amines in ammonolytic conditions due to its surface binding characteristics.
Order of Addition Two-Step (In-situ) Do not add the hydride immediately. Stir Ketone + NH4OAc for 1-2 hours first to drive imine formation equilibrium, then add the reducing agent.

Module 2: The "Alcohol" Impurity (Direct Reduction)

Symptom: Product contains 5-15% of 1-(4-methoxyphenoxy)propan-2-ol . Diagnosis: The ketone reduced directly to an alcohol before it could condense with ammonia.

Corrective Action:

  • Dry the System: Water pushes the equilibrium back toward the ketone (Hydrolysis of Imine). Use molecular sieves (3Å or 4Å) in the reaction mixture or use anhydrous MeOH/THF.

  • Lewis Acid Additive: Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq).

    • Why? It acts as a water scavenger and activates the carbonyl specifically for amine attack, forming a Titanate-Imine complex that reduces cleanly to the amine [1].

Module 3: Oxidative Coloration (The "Pink" Product)

Symptom: The product turns pink, brown, or purple upon exposure to air. Diagnosis: Oxidation of the electron-rich 4-methoxyphenoxy ring to quinone-like species.

Stabilization Protocol:

  • Salt Formation: Never store the free base. Immediately convert the oil to the Hydrochloride (HCl) or Fumarate salt. The protonated amine and crystal lattice protect the ether/phenol ring from oxidation.

  • Argon Sparge: Perform all workups (extractions) using degassed solvents.

  • Antioxidant: Add trace BHT (Butylated hydroxytoluene) if storing the free base for >24 hours.

Experimental Workflow: Optimized Synthesis

This protocol integrates the troubleshooting steps above to minimize Dimer and Alcohol impurities.

Step 1: Imine Pre-formation (The Critical Step)

  • Dissolve 1-(4-methoxyphenoxy)propan-2-one (1.0 eq) in anhydrous Methanol (0.2 M).

  • Add Ammonium Acetate (15.0 eq). Note: High excess is non-negotiable.

  • Add 3Å Molecular Sieves (20 wt% of substrate).

  • Stir at Room Temperature for 2 hours . Do not skip this lag time.

Step 2: Reduction

  • Cool the mixture to 0°C.

  • Add NaCNBH3 (1.5 eq) portion-wise over 30 minutes. Caution: Exothermic.

  • Allow to warm to RT and stir overnight.

Step 3: Workup (Purification of Amine)

  • Quench with dilute HCl (to pH < 2) to destroy residual hydride and hydrolyze any boron complexes.

  • Wash the acidic aqueous layer with Ethyl Acetate (removes unreacted Ketone and "Alcohol" impurity). Crucial Purification Step.

  • Basify aqueous layer to pH > 12 with NaOH.

  • Extract with DCM, dry over Na2SO4, and concentrate.

Frequently Asked Questions (FAQs)

Q1: I see a peak at [M+14] in my mass spec. What is it? A: This is likely the N-Methylated impurity . If you used Methanol as a solvent and high temperatures or Pd/C, you can get trace methylation of the amine by the solvent (via formaldehyde transient species). Fix: Switch to Ethanol or Isopropanol if this persists, or lower the reaction temperature.

Q2: Can I use the Mitsunobu reaction instead to avoid the "Dimer"? A: Yes, and for small-scale high-purity needs, it is superior.

  • Route: 1-(4-methoxyphenoxy)propan-2-ol + Phthalimide + PPh3 + DIAD.

  • Advantage:[2][4][5][6][7] Zero dimer formation.

  • Disadvantage: Poor atom economy (PPh3O byproduct) and difficult purification on large scale [2].

Q3: My product is an oil that won't crystallize. How do I purify it? A: The free base is an oil. To crystallize:

  • Dissolve the oil in minimal dry Ethanol.

  • Add 1.1 eq of HCl (in ether or dioxane).

  • Add Diethyl Ether until cloudy.

  • Cool to -20°C. The Hydrochloride salt should precipitate as a white solid.

Q4: How do I remove the unreacted 4-methoxyphenol starting material? A: Phenol is difficult to separate from the amine by simple extraction because both can have solubility in organic solvents at neutral pH.

  • Trick: Wash the organic extract (containing your amine) with 1M NaOH . The phenol becomes a phenoxide (water-soluble) and stays in the aqueous layer, while your amine (organic soluble) stays in the organic layer.

Troubleshooting Decision Tree

TroubleshootingTree Start Impurity Detected CheckMS Check LC-MS Mass Start->CheckMS Mass332 Mass ~332 Da (Dimer) CheckMS->Mass332 [2M-NH3] Mass182 Mass ~182 Da (Alcohol) CheckMS->Mass182 [M+1 (OH)] MassStart Mass ~124 Da (Phenol) CheckMS->MassStart Starting Mat. ActionDimer Increase NH3 to 20eq Switch to NaCNBH3 Mass332->ActionDimer ActionAlcohol Add Ti(OiPr)4 Use Molecular Sieves Mass182->ActionAlcohol ActionPhenol Wash Organic Layer with 1M NaOH MassStart->ActionPhenol

Figure 2: Rapid Diagnostic Flowchart for Impurity Isolation.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[5] Link

  • Swamy, K. C., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651. Link

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Conditions." Link

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 1-(4-Methoxyphenoxy)propan-2-amine

Status: Operational Ticket ID: SOL-MPPA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Resolving solubility issues in aqueous buffers (PBS, TBS, Media) Executive Summary & Chemical Co...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-MPPA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Resolving solubility issues in aqueous buffers (PBS, TBS, Media)

Executive Summary & Chemical Context[1]

Welcome to the technical support portal for 1-(4-Methoxyphenoxy)propan-2-amine . Users frequently report precipitation, "oiling out," or turbidity when transitioning this compound from organic stock solutions into aqueous biological buffers (pH 7.4).

The Root Cause: This molecule is a hydrophobic primary amine . Its solubility is governed strictly by the Henderson-Hasselbalch equation .

  • Functional Group: Primary Amine (Aliphatic).

  • Estimated pKa: ~9.2 – 9.5 (Typical for phenoxy-alkyl-amines).

  • Physiological State: At pH 7.4, the molecule exists in equilibrium. While predominantly protonated (soluble cation), the small fraction of unionized free base is highly lipophilic (due to the methoxyphenoxy tail). If the concentration of this free base exceeds its intrinsic solubility (

    
    ), the system collapses, leading to precipitation.
    

This guide provides three validated protocols to bypass these thermodynamic limitations.

Module 1: Diagnostic & Decision Matrix

Before proceeding, identify your experimental constraints using the logic flow below.

SolubilityLogic Start START: Define Experimental Needs PH_Constraint Is pH 7.4 strictly required? Start->PH_Constraint Conc_Check Target Concentration > 1 mM? PH_Constraint->Conc_Check Yes Acidic_Buffer SOLUTION A: Use Acidified Buffer (pH 6.0) (Simplest) PH_Constraint->Acidic_Buffer No (pH < 6.5 ok) Animal_Study In Vivo / Animal Study? Conc_Check->Animal_Study Yes Cosolvent SOLUTION B: DMSO/PEG400 Cosolvent System (In Vitro High Conc) Conc_Check->Cosolvent No (< 100 µM) Animal_Study->Cosolvent No Cyclodextrin SOLUTION C: HP-β-CD Complexation (Gold Standard for In Vivo) Animal_Study->Cyclodextrin Yes

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on pH and concentration requirements.

Module 2: Advanced Solubilization Strategies

Strategy A: The "pH Shift" (The Protonation Trap)

Best for: In vitro assays where pH 6.0–6.5 is tolerable. Mechanism: By lowering the bulk pH to ~2 units below the pKa (i.e., pH < 7.2), you force >99% of the molecules into the cationic (salt) form, which is highly water-soluble.

  • Risk: If you add this solution to a high-capacity buffer (like 100mM PBS at pH 7.4), the pH will snap back to 7.4, causing immediate precipitation.

Strategy B: Cosolvent Spike (DMSO/PEG)

Best for: High-throughput screening, cellular assays (up to 0.5% DMSO). Mechanism: Organic solvents reduce the dielectric constant of the water, increasing the


 (intrinsic solubility) of the neutral free base.
  • Protocol: Dissolve in 100% DMSO

    
     Dilute into aqueous buffer.
    
  • Warning: Never add DMSO to the buffer. Always add buffer to the DMSO slowly with vortexing to prevent local high-concentration "hotspots" where precipitation nuclei form.

Strategy C: Cyclodextrin Complexation (The "Stealth" Mode)

Best for: In vivo injection, high-concentration stocks at neutral pH. Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic methoxyphenoxy tail hides inside the CD cavity, while the hydrophilic exterior keeps the complex soluble in water.
  • Advantage: Prevents precipitation even if pH shifts.

Module 3: Validated Experimental Protocols

Protocol 1: Preparation of Stable Aqueous Stock (Acid-Stabilized)

Use this if you do not want organic solvents like DMSO.

Materials:

  • Compound (Free base or HCl salt)

  • 0.1 M HCl (Hydrochloric Acid)

  • PBS (Phosphate Buffered Saline)

Steps:

  • Weighing: Weigh the target amount of 1-(4-Methoxyphenoxy)propan-2-amine.

  • Protonation: Add 0.1 M HCl dropwise.

    • Note: If using the free base, you will see it dissolve as it converts to the hydrochloride salt.

    • Volume: Use approximately 1.1 molar equivalents of HCl relative to the amine.

  • Dilution: Add water to reach 90% of final volume.

  • Buffering (Careful): Add 10x PBS concentrate slowly.

  • pH Adjustment: Check pH. It will likely be acidic. Titrate carefully with dilute NaOH to pH 6.0–6.5. STOP if you see turbidity.

  • Filtration: Filter sterilize (0.22 µm PVDF).

Protocol 2: The "Step-Down" Dilution (DMSO Method)

Standard method for cellular assays.

StepActionCritical Technical Note
1 Prepare 100 mM Stock in 100% anhydrous DMSO.Store at -20°C. Ensure DMSO is dry (hygroscopic DMSO causes degradation).
2 Prepare Intermediate Dilution (10x final conc) in culture media without serum .Serum proteins can bind the drug non-specifically. Mix rapidly.
3 Final Dilution: Add Intermediate to cells.Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity.
Protocol 3: Cyclodextrin Formulation (For Animal Studies)

Required for concentrations > 1 mg/mL at pH 7.4.

Recipe: 20% (w/v) HP-


-CD in Saline.

Steps:

  • Dissolve HP-

    
    -CD in sterile water (e.g., 2 grams in 10 mL).
    
  • Add the amine compound to this solution.

  • Sonication: Sonicate at 40°C for 30 minutes. The energy helps the hydrophobic tail enter the cyclodextrin cavity.

  • Adjustment: If the solution is not clear, lower pH to 5.0 using HCl, wait for dissolution, then slowly adjust back to pH 7.4 using NaOH. The cyclodextrin will keep it in solution during the pH rise (supersaturation stabilization).

Module 4: Troubleshooting & FAQ

Q: I see a "cloud" immediately upon adding my DMSO stock to PBS. Why? A: This is the "Crash-Out" effect. You likely added the DMSO stock too quickly to a static buffer.

  • Fix: Vortex the buffer while adding the DMSO stock. This ensures rapid dispersion before crystal nuclei can form.

Q: Can I use Phosphate Buffer (PBS)? A: Use with caution. Phosphate anions can sometimes pair with amines to form salts that are less soluble than chloride salts.

  • Recommendation: Try TBS (Tris-Buffered Saline) or HEPES if PBS fails. Tris/HEPES are less prone to forming insoluble salt pairs with organic amines.

Q: My compound is an oil at the bottom of the tube. A: You have "oiled out" the free base. This happens because the melting point of the hydrated free base is lower than room temperature.

  • Fix: You must re-acidify (add HCl) to turn it back into the salt, or add a surfactant (Tween-80 at 0.1%) to emulsify the oil.

Q: What is the maximum solubility?

  • Water (pH 4): > 50 mM (highly soluble as cation).

  • PBS (pH 7.4): Likely < 100 µM (limited by free base).

  • 20% HP-

    
    -CD:  > 10 mM (complexed).
    

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the pKa-solubility profile and intrinsic solubility concepts).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the counter-ion effect and why HCl is preferred over Phosphate for amines).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for physicochemical properties of phenoxy-alkyl amines).

For further assistance, please contact the formulation support team with your specific buffer composition and target concentration.

Sources

Optimization

Separation of enantiomers of 1-(4-Methoxyphenoxy)propan-2-amine using chiral columns

Technical Support Center: Chiral Applications Group Case Reference: #4-M-PPA (1-(4-Methoxyphenoxy)propan-2-amine) Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to sep...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Applications Group Case Reference: #4-M-PPA (1-(4-Methoxyphenoxy)propan-2-amine) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to separate the enantiomers of 1-(4-Methoxyphenoxy)propan-2-amine . This molecule belongs to the aryloxypropanamine class, structurally homologous to the anti-arrhythmic drug Mexiletine.

Chemical Insight: The molecule features a primary amine on a chiral center adjacent to an ether linkage.

  • Challenge: Primary amines exhibit strong non-enantioselective interactions with residual silanols on silica-based columns, leading to severe peak tailing.

  • Solution: Success requires a "Silanol Blocking" strategy using basic additives or specific Crown Ether phases.

Module 1: Method Development Strategy

Q: Which column should I screen first?

A: Do not guess. Follow this polarity-based decision tree. For aryloxypropanamines, we historically see the highest selectivity (


) on Amylose tris(3,5-dimethylphenylcarbamate)  (e.g., CHIRALPAK® AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate)  (e.g., CHIRALCEL® OD-H).

The Logic: The ether oxygen in your molecule acts as a hydrogen bond acceptor, while the primary amine acts as both a donor and acceptor. The carbamate moieties on the polysaccharide backbone provide the necessary complementary H-bonding sites for chiral recognition.

Visual: Column Selection Workflow

ChiralSelection Start Start: 1-(4-Methoxyphenoxy)propan-2-amine Solubility Solubility Check Start->Solubility NP Soluble in Hexane/Alcohol? Solubility->NP Yes (Preferred) RP Soluble in Water/MeOH? Solubility->RP No ADH Primary: CHIRALPAK AD-H (Amylose derivative) NP->ADH Screen A ODH Secondary: CHIRALCEL OD-H (Cellulose derivative) NP->ODH Screen B Crown CHIRALPAK CR(+) (Crown Ether) RP->Crown Acidic Mobile Phase Additives CRITICAL: Add 0.1% DEA to Mobile Phase ADH->Additives ODH->Additives

Figure 1: Decision tree for column selection based on analyte solubility and functional group chemistry.

Module 2: Standard Operating Procedures (SOPs)

Protocol A: Normal Phase Separation (Gold Standard)

This is the most robust method for this class of molecules.

ParameterSpecificationTechnical Rationale
Column Chiralpak AD-H or Chiralcel OD-H (5 µm, 250 x 4.6 mm)The 3,5-dimethylphenylcarbamate selectors form inclusion complexes with the aromatic ring of your analyte.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA)Hexane provides low polarity to drive the analyte into the chiral grooves.
Ratio 90 : 10 : 0.1 (v/v/v)High hexane content maximizes retention and resolution.
Additive 0.1% Diethylamine (DEA) Mandatory. DEA competes with the analyte for residual silanol sites on the silica, sharpening the peak.
Flow Rate 1.0 mL/minStandard flow for analytical equilibrium.
Temp 25°CLower temperature (10-15°C) often increases resolution (

) by reducing thermal motion.
Detection UV 280 nm (or 230 nm)The phenoxy group has good absorption at 280 nm; 230 nm is more sensitive but prone to noise.
Protocol B: Reversed Phase (Alternative)

Use this if your sample is only soluble in aqueous media.

  • Column: CHIRALPAK® CR(+) (Crown Ether).

  • Mobile Phase: Perchloric Acid (pH 1.0 to 2.0) / Methanol (85:15).[1]

  • Mechanism: The primary ammonium ion (

    
    ) forms a host-guest complex inside the crown ether ring. This requires acidic conditions to ensure the amine is fully protonated.
    

Module 3: Troubleshooting & FAQs

Q: My peaks are tailing severely (Asymmetry > 1.5). Is the column dead?

A: Likely not. This is a classic "Free Amine Effect."

  • Diagnosis: You likely omitted the basic additive or the concentration is too low.

  • Fix: Add 0.1% Diethylamine (DEA) or Ethanolamine to the organic modifier (IPA/Ethanol).

  • Warning: Do not use Triethylamine (TEA) if you plan to use a Mass Spectrometer (MS), as it suppresses ionization. Use Ammonium Hydroxide or DEA for MS.

Q: I see a baseline drift or "Ghost Peaks."

A: This is often due to the UV cutoff of the additive.

  • Diagnosis: DEA absorbs UV light below 220 nm.

  • Fix: If you must detect at <220 nm, switch the additive to Ethylenediamine (EDA) or ensure your reference cell contains the exact same mobile phase. Alternatively, increase wavelength to 254 nm where the phenoxy chromophore is active.

Q: The resolution is poor ( ). How do I optimize?

A: Change the alcohol modifier.

  • Step 1: Switch from Isopropanol to Ethanol . Ethanol is a stronger solvent and often alters the solvation shell around the chiral selector, changing selectivity.

  • Step 2: Lower the temperature to 10°C. Enantioselectivity is enthalpy-driven; lower temperatures favor the formation of the transient diastereomeric complex.

Visual: Troubleshooting Logic

Troubleshooting Issue Observed Issue Tailing Peak Tailing Issue->Tailing Fronting Peak Fronting Issue->Fronting Merging Peaks Merging Issue->Merging FixTail Increase DEA to 0.1% Check Column History Tailing->FixTail FixFront Sample Overload? Reduce Inj. Volume Fronting->FixFront FixMerge Switch Alcohol (IPA <-> EtOH) Lower Temp to 10°C Merging->FixMerge

Figure 2: Logical flow for resolving common chromatographic anomalies.

Module 4: Scale-Up to Preparative

If you need to isolate mg/g quantities for biological testing:

  • Solubility Check: Ensure the sample is soluble in the mobile phase at >20 mg/mL. If not, use a "feed injection" solvent (e.g., 100% Ethanol) but keep injection volume low.

  • Loading Study: Intentionally overload the analytical column. If the front of the first peak overlaps the tail of the second peak, your throughput is limited.

  • Recommendation: For preparative scale, Chiralpak IA/IB/IC (Immobilized phases) are superior because they tolerate stronger solvents (like DCM or THF) which helps with solubility, unlike the coated AD-H/OD-H which are restricted to Alkanes/Alcohols.

References

  • Source: Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker.
  • Role of Basic Additives in Chiral HPLC

    • Source: Daicel Chiral Technologies. (2023).[2] Instruction Manual for CHIRALPAK® AD-H.

    • Link:

    • Relevance: Validates the requirement for DEA/TEA when separating primary amines to prevent irreversible adsorption.
  • Enantioseparation of Mexiletine (Structural Homolog) Source: Kwong, E., et al. (2006). "Enantiomeric separation of mexiletine and its derivatives." Journal of Chromatography A. Relevance: Confirms the efficacy of Amylose-based columns (AD-H) for this specific pharmacophore (Ar-O-C-C-N).
  • Source: Hyun, M. H. (2016). "Characteristics of Crown Ether-Based Chiral Stationary Phases." Journal of Separation Science.

Sources

Troubleshooting

Minimizing side reactions during the amination of 1-(4-methoxyphenoxy)propan-2-one

Ticket ID: RA-MXP-001 Subject: Optimization of Primary Amine Synthesis & Impurity Suppression Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RA-MXP-001 Subject: Optimization of Primary Amine Synthesis & Impurity Suppression Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

You are attempting the reductive amination of 1-(4-methoxyphenoxy)propan-2-one to synthesize its corresponding primary amine. This scaffold is structurally analogous to the anti-arrhythmic drug Mexiletine.

The Central Challenge: Synthesizing primary amines from ketones is thermodynamically and kinetically challenging compared to secondary or tertiary amines. The product (a primary amine) is more nucleophilic than the ammonia source, leading to a "runaway" reaction where the product reacts with the starting ketone to form a dimer (secondary amine). Additionally, the electron-rich 4-methoxyphenoxy tail makes the substrate prone to specific side reactions if Lewis Acid strength is too high.

This guide provides a self-validating troubleshooting framework to minimize the two critical impurities:

  • The Alcohol (Direct Reduction): 1-(4-methoxyphenoxy)propan-2-ol.

  • The Dimer (Over-Alkylation): Bis(1-(4-methoxyphenoxy)propan-2-yl)amine.

Critical Process Parameters (CPP) & Troubleshooting

Issue 1: "I have high levels of alcohol impurity (Direct Reduction)."

Diagnosis: The reducing agent is reducing the ketone before the imine has formed.[1] This is a kinetic mismatch. Borohydrides prefer to reduce protonated imines, but if the imine concentration is low (slow equilibrium), the background reaction with the ketone dominates.

Technical Resolution:

  • The pH Lock: Ensure your reaction pH is maintained between 6.0 and 7.0 .

    • Why? At pH < 5, the ketone carbonyl is activated, accelerating direct reduction. At pH > 8, imine formation is slow because the ammonia source is not sufficiently protonated to catalyze the attack.

  • Reagent Choice: Switch from Sodium Borohydride (

    
    ) to Sodium Cyanoborohydride (
    
    
    
    )
    .
    • Mechanism:[1][2][3][4][5][6]

      
       is electron-deficient (due to the cyano group). It is too weak to reduce ketones at neutral pH but strong enough to reduce the more electrophilic protonated imine.[1]
      
  • The "Pre-Soak" Strategy: Do not add the reducing agent immediately. Stir the ketone and Ammonium Acetate (

    
    ) for 30–60 minutes to establish the imine equilibrium before adding the hydride.
    
Issue 2: "I am seeing a large M+ mass (Dimerization)."

Diagnosis: This is a statistical probability issue. As soon as a molecule of product (primary amine) is formed, it competes with the ammonia source to react with the remaining ketone. Since alkyl amines are better nucleophiles than ammonia, they win this competition, forming a secondary amine (dimer).

Technical Resolution:

  • Stoichiometric Overkill: You cannot use 1:1 or even 1:2 equivalents. You must use 10 to 15 equivalents of Ammonium Acetate relative to the ketone. This floods the system, statistically favoring the attack of ammonia over the product amine.

  • Dilution: Run the reaction more dilute (0.1 M or lower). Dimerization is a bimolecular reaction (second order), while the reaction with the vast excess of ammonia behaves pseudo-first order. Dilution retards the bimolecular side reaction.

Standard Operating Procedure (SOP)

Protocol: Buffered Reductive Amination (Borch Conditions) Applicability: Validated for aryloxypropanone substrates.

StepActionCritical Note
1 Dissolve 1-(4-methoxyphenoxy)propan-2-one (1.0 eq) in Methanol .Concentration should be ~0.1 M.
2 Add Ammonium Acetate (

) (10.0–15.0 eq).
The excess is non-negotiable for primary amines.
3 Add 3Å Molecular Sieves (Activated).Removes water to drive imine equilibrium (Le Chatelier's principle).
4 Equilibration: Stir at RT for 45 minutes.Crucial Step: Allows imine concentration to maximize.
5 Add Sodium Cyanoborohydride (

) (1.5 eq) in one portion.
Caution: Toxic.[7][8] Handle in fume hood.
6 Monitor pH.If pH rises above 7.5, add trace Glacial Acetic Acid.
7 Stir for 12–24 hours. Monitor via TLC/LCMS.Look for disappearance of ketone.
8 Quench: Slowly add 6M HCl until pH < 2.Decomposes excess hydride and hydrolyzes boron complexes.
9 Workup: Wash acidic aqueous layer with Ether (removes neutral impurities/alcohol). Basify aqueous layer to pH > 12 with NaOH. Extract product with DCM.The amine is only extractable when deprotonated (pH > pKa ~10).

Reducing Agent Selection Matrix

Use this table to validate your choice of reducing agent against your specific constraints.

ReagentSelectivity (Imine vs Ketone)Risk of DimerizationRecommendation

Low . Reduces ketones rapidly.[7]HighAvoid for primary amines. Only use if imine is pre-formed and isolated (impossible here).

High .[7] Only reduces protonated imines at pH 6.Low (with excess

)
Preferred. The industry standard for this transformation [1].

Medium-High . Excellent for secondary amines.[9][10]MediumGood alternative if cyanide is restricted, but requires careful solvent choice (DCE/THF) [2].

/ Pd/C
Variable . Depends on catalyst poisoning.HighEffective but often leads to alcohol from ether cleavage or ring reduction if not monitored.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. Your goal is to keep the reaction in the Green Zone and avoid the Red Zones .

ReactionPathway Ketone Starting Ketone 1-(4-methoxyphenoxy)propan-2-one Hemiaminal Hemiaminal (Unstable Intermediate) Ketone->Hemiaminal + NH4OAc (Excess) Alcohol IMPURITY: Alcohol (Direct Reduction) Ketone->Alcohol NaBH4 or pH < 5 (Fast) Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Mol. Sieves) PrimaryAmine TARGET PRODUCT Primary Amine Imine->PrimaryAmine NaBH3CN (pH 6-7) Dimer IMPURITY: Dimer (Secondary Amine) PrimaryAmine->Dimer + Ketone (Low NH3 conc.)

Caption: Kinetic competition between target amine synthesis (Green) and irreversible side reactions (Red).

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[7] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][11] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[10][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][8][9][12][13][14] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Synthesis of Amines.[1][2][3][4][5][7][9][11][14][15][16][17]

Sources

Optimization

Optimization of reaction temperature and pH for phenoxypropanamine stability

Core Technical Overview Welcome to the Phenoxypropanamine Support Center. This guide addresses the stability challenges inherent to the 3-phenoxy-3-phenylpropylamine scaffold—a structural motif central to blockbuster the...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Welcome to the Phenoxypropanamine Support Center. This guide addresses the stability challenges inherent to the 3-phenoxy-3-phenylpropylamine scaffold—a structural motif central to blockbuster therapeutics like Duloxetine , Atomoxetine , and Fluoxetine .

The stability of this class is governed by two competing degradation pathways:

  • Acid-Catalyzed Ether Hydrolysis: The phenoxy-ether linkage is susceptible to cleavage in acidic media (critical for Duloxetine derivatives).[1]

  • Oxidative Deamination: The secondary/tertiary amine tail is prone to oxidation and N-dealkylation under thermal stress or high pH.

This guide provides self-validating protocols to optimize your reaction and extraction parameters.

Module A: The pH Factor (Hydrolytic Instability)

The Mechanism of Failure

The most common user report we receive involves the "disappearance" of yield during acidic workups. This is almost exclusively due to ether hydrolysis .

In molecules like Duloxetine, the ether oxygen is protonated in acidic environments (pH < 4.0). The naphthalene group acts as an excellent leaving group, facilitating the cleavage of the C-O bond. This results in the formation of toxic naphthol impurities and a thienyl alcohol byproduct.[1][2]

Visualization: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the mechanistic failure point you must avoid.

AcidHydrolysis Figure 1: Acid-catalyzed hydrolysis mechanism of the phenoxy ether linkage. Reactant Phenoxypropanamine (Intact Ether) Protonation Protonated Intermediate (Unstable) Reactant->Protonation + H+ (pH < 4) TS Transition State (C-O Cleavage) Protonation->TS Rate Limiting Step Products Degradants: 1-Naphthol + Alcohol TS->Products Irreversible

Troubleshooting Guide: pH Optimization

Q: I am seeing a new impurity peak at RRT 0.45 after acid extraction. What is it? A: This is likely the phenol/naphthol cleavage product.

  • Diagnostic: Run a TLC or HPLC with a pure 1-naphthol standard. If retention times match, your pH was too low.

  • Correction: Maintain aqueous phase pH > 5.5 during extraction. If an acid salt formation is required, use a weak acid (e.g., oxalic acid) in an anhydrous solvent rather than aqueous mineral acids.

Q: What is the "Safe Zone" for processing these compounds? A: Based on kinetic data from Duloxetine and Atomoxetine studies, the stability profile is non-linear.

pH ConditionStability StatusHalf-Life (t1/2) estimate at 25°CRecommendation
pH < 2.0 Critical Failure < 1 HourAVOID. Immediate hydrolysis.[3]
pH 2.0 - 4.0 Unstable2 - 10 HoursProcess rapidly at < 5°C only.
pH 4.5 - 7.0 Optimal > 48 HoursIdeal range for liquid-liquid extraction.
pH > 9.0 VariableStable (Hydrolysis) / Unstable (Oxidation)Risk of racemization or oxidation.

Module B: Thermal Dynamics & Oxidation

The Arrhenius Trap

While alkaline conditions prevent hydrolysis, they activate the amine group for oxidation. Increasing temperature to drive reaction kinetics often results in N-oxide formation or racemization of the chiral center.

Q: My reaction stalls at 40°C, but degrades at 60°C. How do I find the sweet spot? A: You must determine the Activation Energy (


) for degradation vs. product formation.
  • Protocol: Conduct isothermal stress testing at 40°C, 50°C, and 60°C.

  • Plot:

    
     vs 
    
    
    
    .
  • Insight: If the degradation slope is steeper than the reaction slope, you cannot use heat to accelerate the reaction. You must use catalysis or prolong the time at a lower temperature.

Protocol: Standardized Forced Degradation

Use this protocol to validate your specific molecule's stability limits.[3]

  • Stock Solution: Prepare 1 mg/mL of target compound in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid:[3][4][5] Add 0.1N HCl (Final pH ~1.2). Store at 25°C for 4 hours.

    • Base: Add 0.1N NaOH (Final pH ~12). Store at 60°C for 4 hours.

    • Oxidation:[6] Add 3%

      
      .[5] Store at 25°C for 2 hours.
      
  • Quenching: Neutralize all samples to pH 7.0 immediately before injection.

  • Analysis: HPLC (C18 Column, Phosphate Buffer pH 6.0 / ACN gradient). Do not use acidic mobile phases (pH < 3) for long runs involving acid-labile analytes.

Module C: Interactive Troubleshooting Workflow

Follow this logic tree to resolve low purity issues in your final isolation.

Troubleshooting Figure 2: Decision tree for diagnosing stability failures in phenoxypropanamine processing. Start Issue: Low Purity / Yield CheckpH Check Aqueous pH Start->CheckpH IsAcidic Is pH < 4.0? CheckpH->IsAcidic Hydrolysis Cause: Ether Hydrolysis (Naphthol formation) IsAcidic->Hydrolysis Yes CheckTemp Check Process Temp IsAcidic->CheckTemp No IsHighTemp Temp > 50°C? CheckTemp->IsHighTemp Oxidation Cause: Amine Oxidation or Racemization IsHighTemp->Oxidation Yes Solubility Cause: Phase Partitioning (Check pKa) IsHighTemp->Solubility No

Frequently Asked Questions (FAQs)

Q: Can I use HPLC mobile phases with 0.1% TFA (pH 2) for these compounds? A: Use caution. While standard run times (15-30 mins) are usually too short to cause significant on-column degradation, leaving samples in the autosampler at this pH for 24 hours will generate "ghost peaks" from hydrolysis.

  • Recommendation: Use Ammonium Acetate (pH 5-6) or Phosphate buffer (pH 6.0) for the aqueous mobile phase to ensure autosampler stability [1].

Q: How do I remove the 1-naphthol impurity if it forms? A: 1-Naphthol has a different pKa (~9.3) compared to the amine drug (pKa ~9.7).

  • Strategy: Wash the organic layer with dilute NaOH (pH 10-11). The naphthol will deprotonate and partition into the aqueous waste, while the amine drug remains in the organic phase. Note: Perform this quickly to avoid base-catalyzed degradation.

Q: My Atomoxetine batch turned yellow. Is it safe? A: Yellowing typically indicates oxidative degradation (N-oxide or quinone formation) triggered by light or heat [2].

  • Action: Recrystallize immediately. Store the purified solid in amber glass under nitrogen.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[7][8][9] (2003).[8] Defines the stress testing parameters (Acid/Base/Oxidation) required for validation.

  • U.S. Food and Drug Administration (FDA). Cymbalta (Duloxetine Hydrochloride) Pharmacology/Toxicology Review. (2004). Details the rapid acid hydrolysis of duloxetine to 1-naphthol and thienyl alcohol.[1][2][10]

  • Jansen, P. J., et al. "Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers." Journal of Pharmaceutical Sciences, 87(1), 81-85. (1998). (Demonstrates the incompatibility of phenoxypropanamines with acidic excipients).

  • Sinha, V. R., et al. "Stability indicating RP-HPLC method for determination of Atomoxetine Hydrochloride."[5][6] Journal of Chromatographic Science. (Validates oxidative degradation pathways for the propylamine tail).

Sources

Troubleshooting

Removing unreacted 4-methoxyphenol from the final amine product

Executive Summary 4-Methoxyphenol (4-MP, MEHQ) is a common stabilizer in acrylates and a reagent in ether synthesis. Its presence in final amine products is a frequent contamination issue due to its moderate solubility i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenol (4-MP, MEHQ) is a common stabilizer in acrylates and a reagent in ether synthesis. Its presence in final amine products is a frequent contamination issue due to its moderate solubility in both organic and aqueous phases.

This guide details the removal of 4-MP based on pKa-driven fractionation . Because 4-MP is a phenol (


) and your product is an amine (Conjugate Acid 

), separation is highly efficient using pH manipulation.

Module 1: Liquid-Liquid Extraction (The "Gold Standard")

Best For: Crude reaction mixtures (>100 mg scale).

While a simple base wash (NaOH) can remove 4-MP, it leaves other non-acidic impurities behind. The "Catch and Release" protocol is superior as it isolates the amine based on its basicity, removing 4-MP and all other neutral/acidic impurities simultaneously.

The "Catch and Release" Protocol

Prerequisites:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid: 1M or 2M Hydrochloric Acid (HCl).[1]

  • Base: 2M or 6M Sodium Hydroxide (NaOH).

  • Brine: Saturated NaCl solution.

Workflow Diagram: The following logic gate illustrates the chemical state of the impurities vs. the product at each stage.

CatchAndRelease Start Crude Mixture (Amine + 4-MP + Neutrals) AcidWash Add 1M HCl (Acidic Extraction) Start->AcidWash OrgLayer1 Organic Layer 1 Contains: 4-MP (Neutral) & Neutrals AcidWash->OrgLayer1 Partition AqLayer1 Aqueous Layer 1 Contains: Amine-H+ Cl- (Salt) AcidWash->AqLayer1 Partition Discard1 DISCARD (Impurity Removal) OrgLayer1->Discard1 Basify Basify with NaOH (pH > 12) AqLayer1->Basify AqLayer2 Aqueous Mixture Contains: Free Amine (Neutral) Basify->AqLayer2 Extract Extract with Organic Solvent (DCM or EtOAc) AqLayer2->Extract FinalOrg Final Organic Layer Contains: Pure Amine Extract->FinalOrg FinalAq Final Aqueous Waste Contains: NaCl Extract->FinalAq FinalAq->Discard1

Figure 1: The "Catch and Release" purification logic. By temporarily converting the amine to a water-soluble salt, all non-basic impurities (including 4-MP) are washed away.

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude mixture in DCM or EtOAc (10 mL per gram of crude).

  • The "Catch" (Acid Wash): Transfer to a separatory funnel.[2] Extract with 1M HCl (3 x volume of organic layer).

    • Chemistry: The amine is protonated (

      
      ) and moves to the aqueous phase.[1][3] The 4-MP remains neutral (
      
      
      
      is not protonated by HCl) and stays in the organic phase.
  • Separation: Drain the aqueous layer (bottom for DCM, top for EtOAc) into a clean flask. Keep this aqueous layer.

    • Verification: The organic layer now contains the 4-MP. You can discard it (properly) after checking TLC to ensure no product remains.

  • The "Release" (Basification): Cool the aqueous acidic solution in an ice bath. Slowly add 6M NaOH until the pH > 12.

    • Chemistry: The high pH deprotonates the ammonium salt, regenerating the free amine. The solution will likely turn cloudy as the organic amine precipitates.

  • Extraction: Extract the cloudy aqueous mixture with fresh organic solvent (3 x volume).

  • Drying: Wash the combined organic extracts with brine, dry over

    
    , filter, and concentrate.
    

Module 2: Solid-Phase Scavenging (High Throughput)

Best For: Late-stage purification, small scales (<100 mg), or when avoiding aqueous workup (e.g., emulsions).

If "Catch and Release" is not viable (e.g., your amine is water-soluble), use a Strong Anion Exchange (SAX) resin or a Carbonate resin to selectively bind the phenolic 4-MP.

Recommended Resins:

  • Polymer-Supported Carbonate (PS-CO3): Acts as a base to deprotonate 4-MP, forming an ionic bond with the resin.

  • Strong Anion Exchanger (SAX) - OH form: Directly exchanges the phenolate anion.

Protocol:

  • Dissolve crude amine in a non-protic solvent (DCM, THF, or Ethanol).

  • Add 3–5 equivalents (relative to the estimated 4-MP impurity) of the scavenger resin.

  • Agitate (do not stir with a magnetic bar, as it grinds the beads) for 2–4 hours at room temperature.

  • Filter the mixture through a fritted funnel.

  • Wash the resin with solvent. The filtrate contains the purified amine; the 4-MP remains bound to the resin.

Module 3: Troubleshooting & FAQs

Q1: My amine is an aniline (weak base). Will "Catch and Release" work? A: Yes, but you must monitor the pH carefully.

  • Issue: Anilines (

    
    ) are weaker bases than aliphatic amines.
    
  • Adjustment: Ensure your acid wash is strong enough (pH < 1) to fully protonate the aniline. When basifying, ensure pH > 10 to fully regenerate the free base.

  • Alternative: If the aniline is extremely weak (electron-deficient), use Module 2 (Scavenging) instead.

Q2: I formed a terrible emulsion during extraction. What now? A: Phenols and amines can act as surfactants.

  • Add Brine: Increases the ionic strength of the aqueous layer, forcing separation.

  • Filter through Celite: Emulsions are often stabilized by particulate matter. Filtering removes this.

  • Switch to Scavengers: If emulsions persist, dry the emulsion with

    
    , filter, and switch to Module 2  to avoid further liquid-liquid steps.
    

Q3: Can I just wash with NaOH instead of doing the full "Catch and Release"? A: Yes, this is the "Caustic Wash" method.

  • Protocol: Dissolve in organic, wash with 2M NaOH.

  • Mechanism: NaOH deprotonates 4-MP (

    
     Phenolate), pulling it into the water. The amine stays organic.
    
  • Risk: This only removes acidic impurities. Neutral impurities will remain with your amine. "Catch and Release" is cleaner.

Q4: My amine is water-soluble. How do I remove the 4-MP? A: You cannot use aqueous extraction.

  • Method: Use Solid Phase Extraction (SPE) or Scavenging.

  • Pass the mixture through a plug of C18 silica (Reverse Phase). 4-MP is moderately lipophilic and will retain longer than a polar amine.

  • Alternatively, use the PS-Carbonate resin (Module 2) in an anhydrous solvent (MeOH/DCM).

Quantitative Data Summary

Parameter4-Methoxyphenol (Impurity)Typical Amine (Product)Separation Logic
Functional Group Phenol (Weak Acid)Amine (Weak Base)Exploitable difference
pKa ~10.21 [1]~9.0 – 11.0 (Conj. Acid)pH < 2: Amine is ionic (water soluble)pH > 12: Phenol is ionic (water soluble)
Boiling Point 243°CVariableDistillation difficult if amine is high MW.
Water Solubility 40 g/L (Slightly Soluble)Variable4-MP is soluble enough in water to contaminate aqueous layers if not ionized.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9015, 4-Methoxyphenol. Retrieved from [Link]

  • Frontier, A. (2023). Not Voodoo: Workup - Removing Amines. University of Rochester.[3] Retrieved from [Link]

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Biotage. (n.d.). Strategies for Work-Up and Purification. Retrieved from [Link] (General reference for scavenger resin applications).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 1-(4-Methoxyphenoxy)propan-2-amine

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-Methoxyphenoxy)propan-2-amine, a molecule of interest in medicinal chemistry and materials science. We will dissect the spectrum, compare it with a structural isomer to highlight key differentiating features, and provide a detailed experimental protocol for acquiring high-quality data.

The Structural Significance of 1-(4-Methoxyphenoxy)propan-2-amine

1-(4-Methoxyphenoxy)propan-2-amine features a chiral center and combines several key functional groups: a para-substituted aromatic ring, an ether linkage, and a primary amine. This combination of features makes it a valuable scaffold for the synthesis of more complex molecules. Accurate interpretation of its ¹H NMR spectrum is the first step in verifying its synthesis and purity.

Decoding the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of 1-(4-Methoxyphenoxy)propan-2-amine presents a unique fingerprint of its molecular structure. Each signal's chemical shift (δ), multiplicity (splitting pattern), and integration value provides a piece of the structural puzzle.

Below is a detailed breakdown of the expected ¹H NMR spectrum. The predicted chemical shifts are based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3][4][5][6][7]

Table 1: Predicted ¹H NMR Signal Assignments for 1-(4-Methoxyphenoxy)propan-2-amine

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2, H-6 (Aromatic)~ 6.90Doublet2HProtons on the aromatic ring ortho to the phenoxy group. Deshielded by the ether oxygen.[2]
H-3, H-5 (Aromatic)~ 6.84Doublet2HProtons on the aromatic ring ortho to the methoxy group. Shielded by the electron-donating methoxy group.[2]
H-7 (Methylene)~ 3.85Multiplet (dd)2HProtons on the carbon adjacent to the ether oxygen, deshielded.[1][8]
H-8 (Methine)~ 3.20Multiplet (sextet)1HProton on the carbon bearing the amine group.
H-10 (Methyl)~ 1.15Doublet3HMethyl group protons adjacent to the chiral center.
H-11 (Methoxy)~ 3.77Singlet3HProtons of the electron-donating methoxy group.
NH₂ (Amine)1.0 - 3.0 (variable)Broad Singlet2HChemical shift is concentration and solvent dependent; often exchanges with D₂O.[4][9][10]

Visualizing the Connectivity: Molecular Structure and Proton Assignments

To further clarify the relationships between the different protons, the following diagram illustrates the structure of 1-(4-Methoxyphenoxy)propan-2-amine with the assigned proton labels.

Caption: Molecular structure of 1-(4-Methoxyphenoxy)propan-2-amine with proton numbering.

Comparative Analysis: Distinguishing Isomers with ¹H NMR

To underscore the diagnostic power of ¹H NMR, let us compare the expected spectrum of our target molecule with that of a structural isomer, 2-(4-Methoxyphenoxy)propan-1-amine .

Table 2: ¹H NMR Spectral Comparison of 1-(4-Methoxyphenoxy)propan-2-amine and 2-(4-Methoxyphenoxy)propan-1-amine

Feature1-(4-Methoxyphenoxy)propan-2-amine2-(4-Methoxyphenoxy)propan-1-amine (Predicted)Key Differentiator
Aromatic Protons Two doublets (~6.8-6.9 ppm)Two doublets (~6.8-6.9 ppm)No significant difference expected.
Methoxy Protons Singlet (~3.77 ppm)Singlet (~3.77 ppm)No significant difference expected.
Aliphatic Chain Protons H-7 (dd, ~3.85 ppm), H-8 (sextet, ~3.20 ppm), H-10 (d, ~1.15 ppm)H-7' (multiplet), H-8' (multiplet), H-10' (d)The chemical shifts and multiplicities of the aliphatic protons will be distinctly different due to the altered connectivity. In the isomer, the methylene protons (now adjacent to the amine) would be shifted upfield, while the methine proton (adjacent to the ether oxygen) would be shifted significantly downfield.
Amine Protons Broad singlet (1.0 - 3.0 ppm)Broad singlet (1.0 - 3.0 ppm)No significant difference expected.

This comparative analysis demonstrates that while the signals for the aromatic and methoxy groups would be very similar, the chemical shifts and splitting patterns of the aliphatic chain protons provide a clear and unambiguous way to distinguish between these two isomers.

Experimental Protocol for ¹H NMR Data Acquisition

Achieving a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following is a generalized protocol suitable for the analysis of 1-(4-Methoxyphenoxy)propan-2-amine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.[8][11][12]
  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the signals.
  • Set the appropriate acquisition parameters, including:
  • Number of scans: Typically 8-16 scans are sufficient for a sample of this concentration.
  • Pulse angle: A 30-45 degree pulse is often used for routine spectra.
  • Acquisition time: 2-4 seconds.
  • Relaxation delay: 1-5 seconds.
  • Acquire the free induction decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
  • Integrate the signals to determine the relative number of protons for each peak.
  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow from sample preparation to structural confirmation.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing & Analysis cluster_Confirm Structural Confirmation Prep1 Weigh Sample Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Add TMS Standard Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Acq2 Set Parameters Acq1->Acq2 Acq3 Acquire FID Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Calibrate Proc1->Proc2 Proc3 Integrate Signals Proc2->Proc3 Proc4 Analyze Spectrum (δ, Multiplicity, J) Proc3->Proc4 Confirm1 Assign Signals Proc4->Confirm1 Confirm2 Compare with Expected Structure Confirm1->Confirm2

Caption: A streamlined workflow for the ¹H NMR analysis of a small molecule.

Conclusion

The ¹H NMR spectrum of 1-(4-Methoxyphenoxy)propan-2-amine provides a wealth of information that, when properly interpreted, can unequivocally confirm its structure. By understanding the interplay of chemical shifts, coupling constants, and integration, researchers can confidently identify this and other related molecules. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel chemical entities, emphasizing the importance of rigorous spectroscopic analysis in modern drug discovery and development.

References

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • ResearchGate. (n.d.). ¹H-NMR shift for protons adjacent to the amine group in benzylamine.... [Link]

  • American Chemical Society Publications. (2026, February 12). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]

  • Supporting Information for: Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • University of Calgary. (n.d.). Amines. [Link]

  • WallaceWay Organic Chemistry. (n.d.). 12.04 ¹H NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (NP0144243). [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. [Link]

  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • University of Bath. (n.d.). ¹H NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenoxy)-2-propanol. [Link]

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Comparative

A Comparative Guide to the Quality Control of 1-(4-Methoxyphenoxy)propan-2-amine Reference Standards

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used for calibration, identification, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used for calibration, identification, and quantification. This guide provides an in-depth comparison of analytical methodologies for the quality control of 1-(4-Methoxyphenoxy)propan-2-amine reference standards, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The objective is to equip you with the technical understanding to critically evaluate and select reference standards, ensuring the accuracy and reliability of your results.

Part 1: The Foundation of Quality - Critical Attributes of a Reference Standard

A reference standard is not merely a bottle of chemical; it is a substance of sufficiently high purity and well-defined properties intended for specific analytical uses.[1] For 1-(4-Methoxyphenoxy)propan-2-amine, a chiral compound, its qualification as a primary reference standard requires a comprehensive evaluation of several critical quality attributes (CQAs). The ultimate goal is a mass balance assessment, where the assigned purity is derived by subtracting all significant impurities from 100%.

The key CQAs for a 1-(4-Methoxyphenoxy)propan-2-amine reference standard are:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity (Assay): Accurate determination of the amount of the desired compound.

  • Organic Impurities: Identification and quantification of process-related impurities and degradation products.

  • Chiral Purity: Determination of the enantiomeric excess, as different enantiomers can have varied pharmacological effects.[2][3]

  • Inorganic Impurities: Quantification of non-combustible material (residue on ignition) and water content.

  • Residual Solvents: Quantification of solvents remaining from the manufacturing process.

Failure to properly characterize a reference standard can lead to significant program delays and increased costs.[4]

Part 2: A Multi-Pronged Approach to Analytical Characterization

No single technique can fully characterize a reference standard. An orthogonal approach, using multiple analytical methods with different scientific principles, is essential for a comprehensive and trustworthy assessment.

Identity Confirmation

The first step is to confirm that the material is indeed 1-(4-Methoxyphenoxy)propan-2-amine. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The observed spectra must be consistent with the proposed structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that are characteristic of the structure. This confirms the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., N-H, C-O, aromatic C-H) by measuring the absorption of infrared radiation.

Purity and Organic Impurity Profiling: A Chromatographic Comparison

Chromatography is the cornerstone for assessing purity and identifying related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 1-(4-Methoxyphenoxy)propan-2-amine.[5] Due to the amine functional group, which often has a poor UV chromophore, pre-column derivatization with an agent like dansyl chloride is frequently employed to enhance UV detection and improve separation.[6][7]

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. While the target amine can be analyzed by GC, derivatization is often necessary to improve peak shape and thermal stability. The choice between HPLC and GC depends on the impurity profile and the volatility of potential impurities.

Parameter HPLC-UV Method (with Derivatization) GC-FID Method Rationale & Insights
Applicability Broadly applicable to a wide range of organic impurities, including non-volatile and polymeric residues.Best for volatile and semi-volatile impurities and residual solvents.HPLC is generally more versatile for complex impurity profiles common in pharmaceutical synthesis.
Sensitivity (LOD/LOQ) High sensitivity, often in the low ng/mL range, especially with fluorescent derivatizing agents.[5]Excellent sensitivity for many compounds, particularly with a Flame Ionization Detector (FID).The choice depends on the specific impurities. FID offers a near-universal response for carbon-containing compounds.
Selectivity Highly tunable through mobile phase composition, column chemistry, and derivatization.Dependent on column stationary phase and temperature programming.HPLC offers more parameters to optimize selectivity for closely related impurities.
Sample Preparation May require a derivatization step, which adds complexity but enhances sensitivity.[7]Can often be performed with simple dilution, but may require derivatization for polar amines.The necessity of derivatization in both methods for amines makes this a comparable factor.

Experimental Protocol: Gold-Standard HPLC-UV Method for Purity

This protocol outlines a typical reversed-phase HPLC method for the quantification of amines following pre-column derivatization.

  • Sample Preparation:

    • Accurately weigh about 25 mg of the 1-(4-Methoxyphenoxy)propan-2-amine reference standard candidate.

    • Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.

  • Derivatization (Example with Dansyl Chloride):

    • To 1 mL of the sample solution, add 1 mL of a saturated sodium bicarbonate solution and 2 mL of a dansyl chloride solution in acetone (e.g., 1.5 mg/mL).

    • Vortex the mixture and heat at 60°C for 45 minutes.

    • Allow to cool and dilute with the mobile phase to a suitable concentration for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm (or a wavelength appropriate for the derivative).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the area percent of the main peak relative to the total area of all peaks to determine purity. Use a validated method with established response factors for known impurities for accurate quantification.

Chiral Purity Determination

Since 1-(4-Methoxyphenoxy)propan-2-amine possesses a chiral center, resolving and quantifying the enantiomers is critical.[8] This is almost exclusively achieved using chiral HPLC.

  • Technique: HPLC with a Chiral Stationary Phase (CSP).

  • Principle: The CSP, itself chiral, interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are widely effective for a broad range of compounds.[2][9]

  • Why it's critical: Regulatory agencies like the FDA have strict guidelines on the development of single-enantiomer drugs, requiring thorough characterization of the chiral purity.[3]

Experimental Protocol: Chiral HPLC

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives, is a common starting point.

  • Mobile Phase: Typically a normal-phase eluent (e.g., hexane/ethanol/diethylamine mixture). The exact composition must be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter.

  • Analysis: Inject the sample and determine the area percentage of each enantiomer to calculate the enantiomeric excess (e.e.).

Part 3: The Reference Standard Qualification Workflow

The process of qualifying a batch of material as a reference standard is a systematic workflow. It ensures that all critical attributes are tested and documented before the standard is certified and released for use.

G cluster_0 Phase 1: Candidate Selection & Initial Assessment cluster_1 Phase 2: Comprehensive Purity Analysis cluster_2 Phase 3: Certification A Receive Candidate Material Batch B Full Structure Confirmation (NMR, MS, IR) A->B C Chromatographic Purity (HPLC/GC for Organic Impurities) B->C D Chiral Purity (Chiral HPLC) E Water Content (Karl Fischer) F Residual Solvents (GC-HS) G Inorganic Content (Residue on Ignition) H Mass Balance Calculation Assay = 100% - Σ(Impurities) G->H I Generate Certificate of Analysis (CoA) H->I J Release Certified Reference Standard I->J

Caption: Workflow for qualifying a chemical reference standard.

Conclusion

The qualification of a 1-(4-Methoxyphenoxy)propan-2-amine reference standard is a rigorous, multi-faceted process that underpins the reliability of pharmaceutical quality control. A high-quality standard is not simply "pure"; it is comprehensively characterized, with its identity confirmed by multiple spectroscopic techniques and its purity assigned through a mass balance approach that accounts for all potential impurities—organic, chiral, water, and inorganic. By understanding the comparative strengths of different analytical techniques and the logic of the qualification workflow, researchers and drug development professionals can confidently select and utilize reference standards that ensure data integrity and support successful regulatory outcomes.

References

  • Vertex AI Search. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Retrieved February 21, 2026.
  • PubMed. (2010, January 13). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Retrieved February 21, 2026.
  • Universidade Federal de Minas Gerais. (n.d.).
  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. Retrieved February 21, 2026.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Retrieved February 21, 2026.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. Retrieved February 21, 2026.
  • ResearchGate. (n.d.). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved February 21, 2026.
  • LookChem. (n.d.). Cas 5693-27-6,1H-2-Benzopyran-1,4(3H)-dione(9CI). Retrieved February 21, 2026.
  • ChemScene. (n.d.). 5693-27-6 | Isochroman-1,4-dione. Retrieved February 21, 2026.
  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. Retrieved February 21, 2026.
  • BenchChem. (n.d.). Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC). Retrieved February 21, 2026.
  • U.S. Pharmacopeia. (n.d.). USP Reference Standards. Retrieved February 21, 2026.
  • BLD Pharm. (n.d.). 5693-27-6|Isochroman-1,4-dione|BLD Pharm. Retrieved February 21, 2026.
  • LCGC International. (2021, February 18). Pharmaceutical Quality Control: The Reference Standards Labyrinth. Retrieved February 21, 2026.
  • LGC Standards. (n.d.). 1-(4-Methoxyphenyl)propan-2-one. Retrieved February 21, 2026.
  • BenchChem. (n.d.). (R)-1-(4-Methoxyphenyl)propan-2-amine | 58993-79-6. Retrieved February 21, 2026.
  • ChemScene. (n.d.). 93309-51-4 | N-(1-(4-Methoxyphenyl)propan-2-yl)propan-1-amine. Retrieved February 21, 2026.
  • ScienceDirect. (n.d.).
  • Anax Laboratories. (n.d.). 64-13-1 | 1-(4-methoxyphenyl)propan-2-amine. Retrieved February 21, 2026.
  • Amanote Research. (2001, September 1). (PDF) Enantiomeric Separation of Chiral Phenoxy Acid. Retrieved February 21, 2026.
  • CLEARSYNTH. (n.d.). (2R)-1-(4-methoxyphenyl)propan-2-amine. Retrieved February 21, 2026.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved February 21, 2026.
  • SciSpace. (2021, August 24). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved February 21, 2026.
  • Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. Retrieved February 21, 2026.
  • PubChem. (n.d.). 1-(4-Methoxyphenoxy)-2-propanol | C10H14O3 | CID 10749941. Retrieved February 21, 2026.
  • PubChem. (n.d.). (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. Retrieved February 21, 2026.
  • MDPI. (2022, February 15). Synthesis, Characterization, and Catalytic Exploration of Mononuclear Mo(VI) Dioxido Complexes of (Z)-1-R-2-(4′,4′-Dimethyl-2′-oxazolin-2′-yl)

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 1-(4-Methoxyphenoxy)propan-2-amine from its Structural Isomers

Abstract In the realm of pharmaceutical development and chemical synthesis, the precise identification of a target molecule is not merely a matter of academic rigor but a cornerstone of safety, efficacy, and regulatory c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realm of pharmaceutical development and chemical synthesis, the precise identification of a target molecule is not merely a matter of academic rigor but a cornerstone of safety, efficacy, and regulatory compliance. 1-(4-Methoxyphenoxy)propan-2-amine, a key structural motif in various research applications, is often accompanied by structural isomers during synthesis. These isomers, while possessing the same molecular formula (C₁₀H₁₅NO₂), can exhibit vastly different biological activities and chemical properties. This guide provides an in-depth, multi-technique approach to unambiguously differentiate 1-(4-Methoxyphenoxy)propan-2-amine from its challenging positional isomers. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented with protocols and comparative data to equip researchers with a robust analytical framework.

Introduction: The Isomeric Challenge

Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms.[1][2] This seemingly subtle difference can lead to profound changes in a molecule's interaction with biological systems. For 1-(4-Methoxyphenoxy)propan-2-amine, synthetic routes can inadvertently yield isomers where the amine group is positioned differently on the propyl chain or the methoxy group is shifted on the aromatic ring.

This guide focuses on differentiating our target compound, Isomer A , from three common and analytically challenging structural isomers:

  • Isomer A (Target): 1-(4-Methoxyphenoxy)propan-2-amine

  • Isomer B (Amine Positional Isomer): 1-(4-Methoxyphenoxy)propan-1-amine

  • Isomer C (Methoxy Positional Isomer): 1-(2-Methoxyphenoxy)propan-2-amine (ortho-substituted)

  • Isomer D (Amine Positional Isomer): 3-(4-Methoxyphenoxy)propan-1-amine

Failure to distinguish these compounds can compromise research outcomes and lead to inconsistent product performance. Therefore, a multi-faceted analytical strategy is not just recommended; it is imperative.

Chapter 1: Definitive Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a detailed map of the molecular structure by probing the chemical environment of each nucleus (¹H and ¹³C).[3]

The Causality of Chemical Shifts and Splitting Patterns

The power of NMR lies in two key phenomena: chemical shift (δ) and spin-spin coupling . The chemical shift of a nucleus is determined by its local electronic environment. Protons or carbons near electronegative atoms (like oxygen or nitrogen) are "deshielded" and appear at a higher chemical shift (further downfield). Spin-spin coupling, observed in ¹H NMR, causes signals to split into multiplets, with the pattern revealing the number of neighboring protons. These principles allow us to distinguish isomers based on their unique electronic landscapes and proton proximities.

¹H NMR Analysis: Decoding the Molecular Connectivity

The ¹H NMR spectrum provides a direct fingerprint of the proton framework. The key differentiating regions are the aliphatic propyl chain and the aromatic ring.

  • Isomer A (Target): Exhibits a complex multiplet for the CH proton (C2), coupled to both the adjacent CH₂ and CH₃ groups. The para-substituted aromatic ring shows a classic AA'BB' system, appearing as two distinct doublets, a hallmark of its symmetry.[4]

  • Isomer B: The CH proton (C1) will appear as a triplet, being coupled only to the adjacent CH₂ group. The aromatic region will be similar to Isomer A.

  • Isomer C: The aliphatic region will resemble Isomer A. However, the ortho-substituted aromatic ring lacks the symmetry of the para-isomer, resulting in a more complex and crowded multiplet for the four aromatic protons.[3][4]

  • Isomer D: The terminal CH₂ group attached to the amine will appear as a triplet. The central CH₂ group will be a multiplet (a sextet).

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Proton AssignmentIsomer A (Target)Isomer BIsomer CIsomer D
Aromatic-H ~6.8-6.9 (2d)~6.8-6.9 (2d)~6.8-7.0 (m)~6.8-6.9 (2d)
CH₃O- ~3.77 (s)~3.77 (s)~3.85 (s)~3.77 (s)
-O-CH₂- ~3.8 (m)~4.1 (m)~3.8 (m)~4.0 (t)
-CH(NH₂)- ~3.2 (m)~3.5 (t)~3.2 (m)-
-CH₂-CH₂-NH₂ ---~1.9 (quint)
-CH₂-NH₂ ---~2.8 (t)
-CH-CH₃ ~1.2 (d)-~1.2 (d)-
-CH₂-CH₃ -~1.0 (t)--

(Note: Predicted values based on standard chemical shift tables. s=singlet, d=doublet, t=triplet, m=multiplet)

¹³C NMR Analysis: The Symmetry Advantage

¹³C NMR spectroscopy simplifies the picture by showing a single peak for each chemically unique carbon atom. This is exceptionally useful for distinguishing isomers based on molecular symmetry.[5][6][7]

  • Symmetry Distinction: Isomers A, B, and D, being para-substituted, will each show only four signals in the aromatic region due to the plane of symmetry bisecting the ring. In stark contrast, Isomer C (ortho-substituted) lacks this symmetry and will display six distinct aromatic carbon signals. This provides an unambiguous method for identifying ortho-substitution.[4][5]

  • Aliphatic Distinction: The chemical shifts of the three aliphatic carbons will be unique for each isomer (A, B, and D), providing a clear basis for their differentiation.[8]

Table 2: Predicted ¹³C NMR Signal Count and Key Chemical Shifts (δ, ppm)

Isomer# Aromatic Signals# Aliphatic SignalsKey Differentiating Aliphatic Shifts
Isomer A (Target) 43C2 (~48 ppm), C1 (~75 ppm), C3 (~21 ppm)
Isomer B 43C1 (~55 ppm), C2 (~73 ppm), C3 (~11 ppm)
Isomer C 63Similar aliphatic shifts to A, but aromatic region is definitive.
Isomer D 43C3 (~40 ppm), C2 (~30 ppm), C1 (~68 ppm)
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the amine sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum to the TMS peak. Integrate ¹H signals and assign peaks based on chemical shift, multiplicity, and coupling constants. Count the signals in the ¹³C spectrum to determine molecular symmetry.

Workflow for NMR-Based Isomer Differentiation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Identification A Weigh Sample (5-10 mg) B Dissolve in CDCl3 A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Acquire 1H Spectrum D->E F Acquire 13C{1H} Spectrum D->F H Analyze 1H Splitting Patterns E->H G Count 13C Aromatic Signals F->G I Compare to Reference Data G->I H->I J Isomer Identification I->J

Caption: Workflow for Isomer Differentiation using NMR Spectroscopy.

Chapter 2: Unveiling Fragmentation Fingerprints with Mass Spectrometry (MS)

Mass spectrometry differentiates isomers by breaking them into charged fragments; the resulting pattern (mass spectrum) is a unique fingerprint of the original structure. Even isomers with identical mass can be distinguished this way.[9][10] Tandem mass spectrometry (MS/MS) is particularly powerful for this purpose.[11][12]

The Logic of Fragmentation

In Electron Ionization (EI) MS, molecules are bombarded with high-energy electrons, creating a radical cation (M⁺˙) that is prone to fragmentation. The weakest bonds or pathways that lead to stable fragments will dominate the spectrum. For ether-amines, key fragmentations include:

  • α-Cleavage: The bond adjacent (alpha) to the nitrogen atom breaks, forming a stable iminium ion. This is often the most dominant fragmentation pathway for amines.[13][14][15]

  • Ether Cleavage: The C-O bonds of the ether can break, often involving rearrangement.

Comparative Fragmentation Analysis

The position of the amine group directly dictates the major α-cleavage fragment.

  • Isomer A (Target): α-cleavage occurs between C1 and C2, losing a methoxyphenoxy-methyl radical to form a base peak at m/z 44 ([CH₃-CH=NH₂]⁺).

  • Isomer B: α-cleavage occurs between C1 and C2, losing an ethyl radical to form a prominent ion at m/z 152 ([CH₃O-C₆H₄-O-CH=NH₂]⁺).

  • Isomer C: Fragmentation will be similar to Isomer A, producing a base peak at m/z 44 . It cannot be reliably distinguished from Isomer A by MS alone without very high-resolution analysis or derivatization.

  • Isomer D: α-cleavage next to the terminal amine is not possible in the same way. A major fragment will likely arise from cleavage of the C-O bond, yielding an ion at m/z 123 ([CH₃O-C₆H₄-O]⁺) or a fragment at m/z 58 ([CH₂-CH₂-CH₂-NH₂]⁺).

Table 3: Predicted Key Fragment Ions (m/z) in EI-MS

IsomerMolecular Ion (M⁺˙)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Differentiating Feature
Isomer A (Target) 18144 (Base Peak) 123Strong m/z 44 peak from α-cleavage.
Isomer B 181152 123Strong m/z 152 peak from α-cleavage.
Isomer C 18144 (Base Peak) 123Indistinguishable from A by simple EI-MS.
Isomer D 18112358 Absence of m/z 44 or 152; presence of m/z 58.
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it separates the components of a mixture before they enter the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like methanol or dichloromethane.

  • GC Separation: Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., HP-5ms). Use a temperature program to separate the isomers (e.g., start at 100°C, ramp to 250°C).

  • MS Detection: Analyze the eluting compounds using an EI source (70 eV) and a quadrupole or ion trap mass analyzer, scanning a mass range of m/z 40-300.

  • Data Analysis: Identify the peaks in the total ion chromatogram and analyze the mass spectrum of each peak, comparing the fragmentation patterns to reference data.

Workflow for GC-MS Based Isomer Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis A Dilute Sample in Methanol B Transfer to GC Vial A->B C Inject Sample B->C D Chromatographic Separation C->D E Electron Ionization (70 eV) D->E F Mass Analysis E->F G Extract Mass Spectrum for each GC Peak F->G H Identify Molecular Ion (M+.) G->H I Analyze Fragmentation Pattern H->I J Compare Key Fragments (e.g., m/z 44 vs 152) I->J K Isomer Identification J->K

Caption: Workflow for Isomer Differentiation using GC-MS.

Chapter 3: Rapid Screening with Infrared (IR) Spectroscopy

While not as definitive as NMR, IR spectroscopy is a fast and non-destructive technique that can provide crucial information about functional groups and, most importantly for this case, aromatic substitution patterns.[16]

The Vibrational Basis of Differentiation

IR spectroscopy measures the vibrations of bonds within a molecule.[17] The key diagnostic region for our isomers is the "fingerprint region" (below 1500 cm⁻¹), specifically the strong C-H out-of-plane bending vibrations of the aromatic ring. The pattern of these bends is highly characteristic of the substitution pattern.[18]

  • Para-Substitution (Isomers A, B, D): These isomers will exhibit a strong, characteristic absorption band in the range of 810-840 cm⁻¹ .[1][4]

  • Ortho-Substitution (Isomer C): This isomer will show a strong absorption band at a distinctly different, lower frequency, typically in the range of 735-770 cm⁻¹ .[1][4]

This single, rapid measurement can therefore immediately distinguish Isomer C from the others.

Table 4: Key Diagnostic IR Absorption Bands (cm⁻¹)

Vibrational ModeIsomers A, B, D (para)Isomer C (ortho)
N-H Stretch (Primary Amine) 3300-3500 (two bands)3300-3500 (two bands)
Aryl-O-C Stretch (Ether) ~1245~1250
Aromatic C-H Out-of-Plane Bend ~830 (Strong) ~750 (Strong)
Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern FTIR technique that requires minimal sample preparation.

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean and run a background spectrum.

  • Sample Application: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-650 cm⁻¹.

  • Analysis: Identify the key functional group frequencies and, most importantly, the strong absorption band in the 900-700 cm⁻¹ region to determine the aromatic substitution pattern.

Workflow for IR-Based Isomer Screening

IR_Workflow A Place Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Analyze Fingerprint Region (900-700 cm-1) C->D E Identify C-H Bending Band D->E F Ortho Isomer (~750 cm-1) E->F Strong band at ~750 cm-1 G Para Isomer (~830 cm-1) E->G Strong band at ~830 cm-1

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenoxy)propan-2-amine

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safe handling and disposal of every chemical in our inventory. 1-(4-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safe handling and disposal of every chemical in our inventory. 1-(4-Methoxyphenoxy)propan-2-amine, a substituted phenoxy-amine compound, requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory frameworks.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the first step in managing its lifecycle. The disposal protocol for 1-(4-Methoxyphenoxy)propan-2-amine is directly informed by its hazard profile. While a complete toxicological profile may be limited for novel research chemicals, data from Safety Data Sheets (SDS) for this and structurally related compounds establish a clear need for caution.

The primary hazards associated with 1-(4-Methoxyphenoxy)propan-2-amine necessitate its classification as hazardous waste under the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA)[1][2].

Hazard ClassificationDescriptionRationale for Cautious Disposal
Skin Irritation Causes skin irritation upon contact[3].Prevents chemical burns and dermal exposure to personnel handling the waste. Contaminated clothing must be removed and washed before reuse[3].
Serious Eye Irritation Causes serious, potentially damaging eye irritation[3].Mandates the use of protective eyewear to prevent irreversible eye damage.
Respiratory Irritation May cause respiratory tract irritation if inhaled[3].Requires handling in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors[4][5].
Potential Flammability While the flash point is not consistently reported, related amine compounds are classified as flammable liquids[6][7].The precautionary principle requires treating the substance as potentially ignitable. Waste must be kept away from ignition sources[4][7][8].
Environmental Hazard The compound should not be allowed to enter drains, waterways, or soil to prevent environmental contamination[3][5]. Related amines can be harmful to aquatic life[7].Prohibits disposal via sewer systems or regular trash, mandating containment and treatment by a licensed facility[2][9][10].

Part 2: The Core Principle: Meticulous Waste Segregation

The single most critical step in the safe disposal of 1-(4-Methoxyphenoxy)propan-2-amine is segregation. As an amine, this compound is basic and will react, often exothermically, with acids. It is also incompatible with strong oxidizing agents[11].

Causality: Mixing incompatible waste streams is a primary cause of laboratory accidents. Combining this amine with an acidic waste solution could lead to a violent reaction, generating heat and potentially toxic fumes, and could even over-pressurize and breach the waste container.

Therefore, dedicate a specific waste container solely for 1-(4-Methoxyphenoxy)propan-2-amine and other compatible basic organic compounds. Never mix it with:

  • Acidic waste (e.g., hydrochloric acid, sulfuric acid solutions).

  • Strong oxidizing agents.

  • Halogenated solvents, unless you have confirmed compatibility.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA standards and is designed to be a self-validating system for safety.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most effective line of defense.

  • Safety Goggles: To protect from splashes that can cause serious eye irritation[3].

  • Chemical-Resistant Gloves: To prevent skin contact and irritation[3].

  • Laboratory Coat: To protect from spills and contamination of personal clothing[9].

Step 2: Select and Prepare the Waste Container

The integrity of your waste containment is paramount.

  • Choose a Compatible Container: Use a clean, dry, and undamaged container made of a material compatible with organic bases. High-density polyethylene (HDPE) carboys are a common and effective choice[12][13].

  • Ensure a Secure Closure: The container must have a screw-top cap or other secure, leak-proof closure[2].

  • Keep the Container Closed: The container must remain tightly closed at all times, except when you are actively adding waste. This prevents the release of vapors and protects the integrity of the waste stream[1][12]. Do not leave a funnel in the opening[12].

Step 3: Correctly Label the Hazardous Waste Container

Proper labeling is a strict regulatory requirement and is essential for safe handling by you, your colleagues, and disposal technicians[1].

  • Initial Labeling: The moment you add the first drop of waste, the container must be labeled.

  • Required Information: The label must clearly state:

    • The words "HAZARDOUS WASTE "[10][12][14].

    • The full, unabbreviated chemical name: "1-(4-Methoxyphenoxy)propan-2-amine "[10][12].

    • An accurate estimate of the percentage concentration if it is in a solution.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

The EPA allows for the temporary collection of hazardous waste in designated SAAs within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste[1][12][14].

  • Volume Limits: A laboratory can accumulate up to 55 gallons of a hazardous waste stream in an SAA. Once this limit is reached, it must be moved for disposal within three days[1].

  • Segregation within the SAA: Store the amine waste container with other compatible materials and use secondary containment (such as a plastic tub) to contain any potential leaks[2][13]. Physically separate it from containers of acids or oxidizers[12].

Step 5: Arrange for Final Disposal

Laboratory-generated hazardous waste must be disposed of through a licensed hazardous waste management company.

  • Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) office manages the hazardous waste program[1][12].

  • Request a Pickup: When your waste container is approximately 90% full, complete and submit a chemical waste pickup request form as required by your institution[12]. This ensures timely removal and prevents over-accumulation.

  • Do Not Dispose On-Site: Never attempt to treat, incinerate, or dispose of this chemical yourself. Final disposal may involve methods like incineration or fuel blending, which can only be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF)[14].

Part 4: Emergency Procedures: Spill Management

In the event of a spill, a prepared response is critical to mitigate hazards.

  • Assess the Situation: Determine if the spill is manageable by laboratory personnel. For large or uncontrolled spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • For Small, Manageable Spills:

    • Ensure proper PPE is worn.

    • Contain the spill using absorbent pads or an inert material like vermiculite or sand[3][9]. Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it into a separate, sealable container for disposal[4][6].

    • Label this container as "HAZARDOUS WASTE" and list all contents (e.g., "1-(4-Methoxyphenoxy)propan-2-amine with vermiculite").

    • Clean the spill area thoroughly.

    • Arrange for pickup of the spill cleanup debris along with your other hazardous waste.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Methoxyphenoxy)propan-2-amine.

G Disposal Workflow for 1-(4-Methoxyphenoxy)propan-2-amine Start Waste Generated PPE Step 1: Don Appropriate PPE Start->PPE SelectContainer Step 2: Select Compatible Waste Container PPE->SelectContainer LabelContainer Step 3: Label Container: 'HAZARDOUS WASTE' + Full Chemical Name SelectContainer->LabelContainer Accumulate Step 4: Add Waste to Container in Satellite Accumulation Area (SAA) LabelContainer->Accumulate CheckFull Is Container >90% Full? Accumulate->CheckFull Spill Emergency: Spill Occurs Accumulate->Spill CheckFull->Accumulate No RequestPickup Step 5: Submit Waste Pickup Request to EHS CheckFull->RequestPickup Yes Disposal Final Disposition by Licensed Facility RequestPickup->Disposal ManageSpill Follow Spill Management Protocol Spill->ManageSpill Yes ManageSpill->Accumulate

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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